molecular formula C12H19NO2 B151614 (4-(3-(Dimethylamino)propoxy)phenyl)methanol CAS No. 426831-08-5

(4-(3-(Dimethylamino)propoxy)phenyl)methanol

Cat. No.: B151614
CAS No.: 426831-08-5
M. Wt: 209.28 g/mol
InChI Key: ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
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Description

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-[3-(dimethylamino)propoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCIFBOMXUAJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432824
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426831-08-5
Record name {4-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the specific compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This guide provides a comprehensive overview of its known basic properties and presents hypothetical, yet plausible, experimental protocols and biological activities based on established principles of organic chemistry and the known pharmacology of structurally related molecules. This information is intended for research and development purposes and should be used as a guideline for further investigation.

Core Properties

This compound is a substituted aromatic alcohol with potential applications in pharmaceutical research, particularly in the fields of neuroscience and psychiatry. Its chemical structure, featuring a phenylmethanol core with a dimethylaminopropoxy substituent, suggests potential interactions with various biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 426831-08-5[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [1]
Purity Typically ≥97%[1]

Hypothetical Experimental Protocols

Due to the absence of specific published experimental procedures for this compound, the following protocols are proposed based on standard organic synthesis and analysis techniques for analogous compounds.

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 4-hydroxybenzaldehyde.

Step 1: Alkylation of 4-hydroxybenzaldehyde

This step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with 3-dimethylamino-1-propyl chloride.

  • Materials: 4-hydroxybenzaldehyde, 3-dimethylamino-1-propyl chloride hydrochloride, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous K₂CO₃ (2.5 eq) and 3-dimethylamino-1-propyl chloride hydrochloride (1.2 eq).

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 4-(3-(dimethylamino)propoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde

The aldehyde functional group of the intermediate is then reduced to a primary alcohol.

  • Materials: 4-(3-(dimethylamino)propoxy)benzaldehyde, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve the crude 4-(3-(dimethylamino)propoxy)benzaldehyde in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using standard chromatographic techniques.

  • Method: Flash column chromatography on silica gel.

  • Eluent System: A gradient of dichloromethane (DCM) and methanol (MeOH), starting with 100% DCM and gradually increasing the polarity with MeOH (e.g., up to 10% MeOH).

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a silica gel column pre-equilibrated with the starting eluent.

    • Elute the column with the gradient solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons (doublets in the range of 6.8-7.3 ppm), a singlet for the benzylic CH₂OH protons (around 4.5 ppm), triplets for the OCH₂ and NCH₂ protons of the propoxy chain, a multiplet for the central CH₂ of the propoxy chain, and a singlet for the N(CH₃)₂ protons (around 2.2 ppm).

    • ¹³C NMR: Aromatic carbons, the benzylic carbon (around 65 ppm), carbons of the propoxy chain, and the N-methyl carbons would be observed.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 210.15.

Potential Biological Activities and Signaling Pathways (Hypothetical)

The chemical structure of this compound, featuring an aminoalkoxy phenyl moiety, is present in numerous biologically active compounds. Therefore, it is plausible that this compound may exhibit activity at various G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, which are key targets in the central nervous system.[2][3][4][5][6][7][8][9][10][11]

Postulated Mechanism of Action at a G-Protein Coupled Receptor

Based on its structural similarity to known GPCR ligands, a hypothetical mechanism of action could involve its binding to the orthosteric or an allosteric site of a receptor, such as a dopamine D2 receptor, thereby modulating downstream signaling cascades.[2][3]

G_protein_coupled_receptor_signaling Receptor Dopamine D2 Receptor (GPCR) G_protein Gαi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand (4-(3-(Dimethylamino)propoxy) phenyl)methanol Ligand->Receptor ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Altered Gene Expression CREB->Gene_expression Modulation

Caption: Hypothetical signaling pathway of this compound at the Dopamine D2 Receptor.

This diagram illustrates a potential inhibitory action on adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB.

Proposed Experimental Workflow for Biological Evaluation

To investigate the hypothetical biological activities of this compound, a systematic experimental workflow is proposed.

biological_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_lead_opt Lead Optimization receptor_binding Receptor Binding Assays (Dopamine, Serotonin, Adrenergic) functional_assays Functional Assays (e.g., cAMP measurement) receptor_binding->functional_assays Identified Hits pk_studies Pharmacokinetic Studies (ADME) functional_assays->pk_studies Promising Candidates cell_viability Cell Viability/Toxicity Assays behavioral_models Behavioral Models (e.g., for anxiety, depression) pk_studies->behavioral_models pd_studies Pharmacodynamic Studies (Target engagement) behavioral_models->pd_studies sar_studies Structure-Activity Relationship (SAR) Studies pd_studies->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

References

Technical Overview of (4-(3-(Dimethylamino)propoxy)phenyl)methanol (CAS 426831-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol, CAS number 426831-08-5. Despite a comprehensive search of scientific literature and patent databases, detailed information regarding its synthesis, experimental protocols, quantitative biological data, and specific applications in drug development is limited in publicly accessible resources. The information presented herein is compiled from chemical supplier databases and general chemical knowledge.

Chemical and Physical Properties

This compound is a substituted benzyl alcohol derivative. The presence of a dimethylamino group, a propoxy linker, and a hydroxymethyl group on a phenyl ring suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The tertiary amine provides a basic handle for salt formation to potentially improve solubility, while the hydroxyl group can be a key point for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 426831-08-5ChemUniverse[1]
Molecular Formula C₁₂H₁₉NO₂ChemUniverse[1]
Molecular Weight 209.29 g/mol ChemUniverse[1]
Purity Typically ≥97%ChemUniverse[1]
Boiling Point 336.9 °C at 760 mmHg (Predicted)MySkinRecipes
Density 1.044 g/cm³ (Predicted)MySkinRecipes
MDL Number MFCD06202771ChemUniverse[1]

Synthesis

Pathway A: Etherification followed by Reduction

This two-step synthesis would likely involve the etherification of a commercially available starting material, 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde group.

Workflow Diagram: Synthesis Pathway A

Synthesis_Pathway_A Synthesis Pathway A: Etherification and Reduction cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde reaction1 Reaction 4-hydroxybenzaldehyde->reaction1 3-dimethylaminopropyl_chloride 3-dimethylaminopropyl_chloride 3-dimethylaminopropyl_chloride->reaction1 Base Base Base->reaction1 Solvent Solvent Solvent->reaction1 4-(3-(dimethylamino)propoxy)benzaldehyde 4-(3-(dimethylamino)propoxy)benzaldehyde reaction2 Reaction 4-(3-(dimethylamino)propoxy)benzaldehyde->reaction2 reaction1->4-(3-(dimethylamino)propoxy)benzaldehyde Reducing_agent Reducing_agent Reducing_agent->reaction2 Solvent2 Solvent Solvent2->reaction2 Target_Compound This compound reaction2->Target_Compound

Caption: A possible two-step synthesis of the target compound.

Pathway B: Reduction followed by Etherification

Alternatively, the synthesis could begin with the reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol, followed by etherification.

Workflow Diagram: Synthesis Pathway B

Synthesis_Pathway_B Synthesis Pathway B: Reduction and Etherification cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde reaction1 Reaction 4-hydroxybenzaldehyde->reaction1 Reducing_agent Reducing_agent Reducing_agent->reaction1 Solvent1 Solvent Solvent1->reaction1 4-hydroxybenzyl_alcohol 4-hydroxybenzyl_alcohol reaction2 Reaction 4-hydroxybenzyl_alcohol->reaction2 reaction1->4-hydroxybenzyl_alcohol 3-dimethylaminopropyl_chloride 3-dimethylaminopropyl_chloride 3-dimethylaminopropyl_chloride->reaction2 Base Base Base->reaction2 Solvent2 Solvent Solvent2->reaction2 Target_Compound This compound reaction2->Target_Compound

Caption: An alternative two-step synthesis of the target compound.

Potential Applications in Drug Discovery

General statements from chemical suppliers suggest that this compound may be utilized in the research and development of pharmaceuticals. One supplier indicates its potential application in the fields of neuroscience and psychiatry, for conditions such as depression and anxiety. It is also suggested that it may serve as a precursor for the synthesis of novel, more specific therapeutic agents. However, no specific biological data, such as receptor binding affinities, enzyme inhibition constants, or in vivo efficacy data, are available in the public domain to substantiate these claims.

The structural motif of a substituted phenyl ring connected to a basic amine via a flexible linker is common in many centrally acting drugs. The dimethylaminopropoxy side chain, in particular, is a feature found in a number of compounds with activity at various G-protein coupled receptors.

Conclusion and Future Outlook

This compound is a chemical compound with potential utility as an intermediate in pharmaceutical synthesis. While its basic physicochemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, biological activity, and mechanism of action. For researchers and drug development professionals, this compound represents a potentially underexplored scaffold. Future work would require the disclosure of detailed synthetic methods and comprehensive pharmacological profiling to ascertain its therapeutic potential. Without such data, its role in drug discovery remains speculative.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. It is not a substitute for rigorous experimental validation. Researchers should exercise due diligence and appropriate safety precautions when handling this or any chemical compound.

References

An In-depth Technical Guide to the Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a valuable intermediate in pharmaceutical research and development. This document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and understanding.

Physicochemical Properties

The key physicochemical properties of the target compound and its immediate precursors are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₁₉NO₂209.29426831-08-5
4-(3-(Dimethylamino)propoxy)benzaldehydeC₁₂H₁₇NO₂207.2726934-35-0
4-Hydroxybenzyl alcoholC₇H₈O₂124.14623-05-2
3-Chloro-N,N-dimethylpropan-1-amineC₅H₁₂ClN121.61109-54-6

Synthetic Pathways

Two principal synthetic pathways have been identified for the preparation of this compound.

Pathway 1: Williamson Ether Synthesis

This pathway involves the O-alkylation of 4-hydroxybenzyl alcohol with 3-chloro-N,N-dimethylpropan-1-amine. The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is more acidic than the benzylic hydroxyl group, allowing for selective deprotonation and subsequent etherification under basic conditions.

Williamson_Ether_Synthesis 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl alcohol Reaction Williamson Ether Synthesis 4-Hydroxybenzyl_alcohol->Reaction 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Pathway 1: Williamson Ether Synthesis of 4-Hydroxybenzyl alcohol.

Pathway 2: Reduction of a Benzaldehyde Derivative

This more direct route utilizes the commercially available 4-(3-(Dimethylamino)propoxy)benzaldehyde and reduces the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable and selective reducing agent for this transformation.

Aldehyde_Reduction Starting_Material 4-(3-(Dimethylamino)propoxy)benzaldehyde Reaction Reduction Starting_Material->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Target_Compound This compound Reaction->Target_Compound

Pathway 2: Reduction of 4-(3-(Dimethylamino)propoxy)benzaldehyde.

Experimental Protocols

Protocol for Pathway 1: Williamson Ether Synthesis

This protocol is based on general principles of Williamson ether synthesis, adapted for the specific reactants.

  • Materials:

    • 4-Hydroxybenzyl alcohol

    • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

    • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in DMF, add a base (e.g., NaOH, 2.2 eq. or K₂CO₃, 2.0 eq.).

    • Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq.) to the mixture.

    • Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol for Pathway 2: Reduction of 4-(3-(Dimethylamino)propoxy)benzaldehyde

This protocol is a standard procedure for the reduction of an aromatic aldehyde using sodium borohydride.[1][2][3]

  • Materials:

    • 4-(3-(Dimethylamino)propoxy)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol or Methanol

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(3-(Dimethylamino)propoxy)benzaldehyde (1.0 eq.) in ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected yields and key analytical data for the synthesized compound.

ParameterPathway 1 (Williamson Ether Synthesis)Pathway 2 (Reduction)
Yield Moderate to GoodHigh (typically >90%)[1]
Purity >95% after chromatography>97% after purification[4]
¹H NMR Consistent with target structureConsistent with target structure
¹³C NMR Consistent with target structureConsistent with target structure
Mass Spec (ESI) m/z = 210.15 [M+H]⁺m/z = 210.15 [M+H]⁺

Note: Specific yields and purity are dependent on reaction scale and purification efficiency.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the reduction pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Cool_Solution Cool to 0 °C Dissolve_Aldehyde->Cool_Solution Add_NaBH4 Add NaBH4 Cool_Solution->Add_NaBH4 React Stir at Room Temperature Add_NaBH4->React TLC_Monitoring Monitor by TLC React->TLC_Monitoring Quench Quench with Water TLC_Monitoring->Quench Evaporate Evaporate Ethanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column_Chromatography Column Chromatography Concentrate->Column_Chromatography Characterization Characterize (NMR, MS) Column_Chromatography->Characterization

General experimental workflow for the reduction pathway.

References

An In-depth Technical Guide to the Solubility of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Due to the limited availability of specific experimental data in public literature, this guide combines a theoretical prediction of solubility based on the compound's molecular structure with detailed, state-of-the-art experimental protocols for its quantitative determination.

Molecular Structure and Predicted Solubility

This compound possesses a multifaceted molecular structure that dictates its solubility profile. Key structural features include:

  • Aromatic Phenyl Group: A nonpolar, hydrophobic moiety.

  • Hydroxyl (-OH) Group: A polar, hydrophilic group capable of hydrogen bonding as both a donor and acceptor.

  • Tertiary Amine (-N(CH₃)₂): A polar, hydrophilic group that can act as a hydrogen bond acceptor and can be protonated in acidic conditions to form a highly soluble salt.

  • Propoxy Ether Linkage (-O-(CH₂)₃-): Contributes some polarity and flexibility to the molecule.

  • Alkyl Chain: The propylene and methyl groups are nonpolar.

The general principle of "like dissolves like" governs solubility. This principle suggests that polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. Given the presence of both polar (hydroxyl, amine, ether) and nonpolar (phenyl ring, alkyl chain) regions, this compound is predicted to exhibit a broad solubility range, with higher solubility in polar organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. These predictions are qualitative and should be confirmed by experimental determination.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic MethanolHighly SolubleThe hydroxyl group of methanol can form strong hydrogen bonds with the hydroxyl and amine groups of the solute.
EthanolSolubleSimilar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger alkyl chain may slightly reduce solubility compared to methanol.
IsopropanolSolublePossesses a hydroxyl group for hydrogen bonding, making it a good solvent for this compound.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleA highly polar solvent that can effectively solvate the polar functional groups of the molecule.
Dimethylformamide (DMF)Highly SolubleAnother highly polar aprotic solvent capable of strong dipole-dipole interactions.
AcetonitrileModerately SolubleA polar aprotic solvent that should be capable of dissolving the compound, though perhaps to a lesser extent than DMSO or DMF.
AcetoneModerately SolubleThe ketone group can act as a hydrogen bond acceptor, facilitating dissolution.
Ethyl AcetateSparingly SolubleLess polar than ketones and may have limited capacity to solvate the highly polar functional groups.
Nonpolar Dichloromethane (DCM)Sparingly SolubleA weakly polar solvent that may dissolve the compound to some extent due to the presence of the nonpolar phenyl ring and alkyl chain.
Tetrahydrofuran (THF)Sparingly SolubleThe ether oxygen can act as a hydrogen bond acceptor, providing some solubility.
ToluenePoorly SolubleA nonpolar aromatic solvent that will primarily interact with the phenyl ring of the solute, with poor solvation of the polar groups.
HexaneInsolubleA nonpolar aliphatic solvent that will not effectively solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following are detailed protocols for the quantitative measurement of the solubility of this compound.

This is the gold standard method for determining thermodynamic solubility.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis of Solute Concentration:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV detector set at the wavelength of maximum absorbance (λmax) of the compound. The λmax should be determined by scanning a dilute solution of the compound from 200-400 nm.

Calibration Curve:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the concentration of the diluted sample from the calibration curve using its measured peak area.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

This method is suitable if the compound has a strong chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the compound in the chosen solvent.

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

  • Sample Analysis:

    • Measure the absorbance of the diluted, filtered supernatant at the λmax.

    • Determine the concentration of the diluted sample from the calibration curve.

Calculation: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis start Add excess solute to solvent in a vial equilibrate Equilibrate at constant temperature with agitation (24-48h) start->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate solubility_relationship cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Predicted Solubility solute Polar Groups (-OH, -NR2, Ether) + Nonpolar Groups (Phenyl, Alkyl) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., DMSO, DMF) solute->polar_aprotic Strong dipole-dipole nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Weak van der Waals high High polar_protic->high polar_aprotic->high low Low to Insoluble nonpolar->low moderate Moderate

Stability and Storage of (4-(3-(Dimethylamino)propoxy)phenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Drawing upon information from safety data sheets, established principles of chemical stability, and guidelines for forced degradation studies, this document aims to equip researchers and drug development professionals with the necessary knowledge to handle and store this compound effectively, ensuring its integrity for research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its stability and handling requirements.

PropertyValueReference
CAS Number 426831-08-5[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [1]
Appearance Solid
Purity 97%[1]

Stability Profile and Incompatibilities

This compound is generally stable under standard ambient conditions. However, its chemical structure, featuring both a benzylic alcohol and a tertiary amine functional group, suggests potential susceptibility to specific degradation pathways.

General Stability: The compound is considered chemically stable at room temperature when protected from incompatible substances and environmental factors.

Incompatibilities: To prevent degradation and ensure safety, it is crucial to avoid contact with the following substances:

  • Acids: The tertiary amine group can be protonated by acids, potentially leading to salt formation and affecting the compound's solubility and reactivity.

  • Acid Chlorides and Acid Anhydrides: These reagents can react with the benzylic alcohol to form esters.

  • Oxidizing Agents: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde, ketone, or carboxylic acid.[2][3][4][5] The tertiary amine can also be oxidized.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, the following storage conditions are recommended:

ConditionRecommendationRationale
Temperature Store at the temperature specified on the product label. In the absence of specific instructions, store at controlled room temperature.Prevents acceleration of potential degradation reactions.
Atmosphere Store in a dry environment.Minimizes the risk of hydrolysis.
Container Keep in a tightly closed container.Prevents exposure to moisture and atmospheric contaminants.
Ventilation Store in a well-ventilated place.Ensures a safe storage environment.
Light Protect from light.Although not explicitly stated in all sources, aromatic compounds and those with benzylic alcohols can be light-sensitive.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these pathways is essential for designing stability-indicating analytical methods.

DegradationPathways A This compound B Oxidation Product (Aldehyde/Ketone/Carboxylic Acid) A->B Oxidizing Agents (e.g., H₂O₂, light, heat) C Esterification Product A->C Acids, Acid Chlorides, Acid Anhydrides D N-Oxide A->D Oxidizing Agents ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Analysis Analyze samples by a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval Identify and quantify degradation products Analysis->Eval

References

Spectroscopic Characterization of (4-(3-(Dimethylamino)propoxy)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the chemical compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol. While a comprehensive search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data for this compound, this guide details the standard experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and purity assessment.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental in the field of chemistry and drug development for the unambiguous identification and characterization of molecular structures. Each method provides unique insights into the chemical makeup of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Methodology:

  • Sample Preparation: A small amount of the analyte (typically 2-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The use of deuterated solvents prevents the solvent's proton signals from overwhelming the analyte's signals.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay is used to ensure complete relaxation of all protons.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0 ppm.

  • Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (multiplicity and coupling constants, J) of the peaks are analyzed to elucidate the proton structure of the molecule.

2.1.2. ¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Methodology:

  • Sample Preparation: A more concentrated sample (typically 10-50 mg) is prepared in a deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned, locked, and shimmed.

  • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom. Key parameters include the spectral width, acquisition time, number of scans (usually higher than for ¹H NMR due to the lower natural abundance and sensitivity of ¹³C), and relaxation delay.

  • Data Processing: The FID is Fourier transformed, and the spectrum is phased, baseline corrected, and referenced to TMS (0 ppm) or the solvent peak.

  • Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of attached protons (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: A background spectrum of the empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is then recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. Key regions include the O-H/N-H stretching region (3200-3600 cm⁻¹), the C-H stretching region (2800-3100 cm⁻¹), the carbonyl (C=O) stretching region (1650-1800 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation analysis.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile, water) at a concentration of approximately 1-10 µg/mL.

  • Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern, if any, can be analyzed to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Data Presentation

As of the latest search, specific, experimentally-derived spectroscopic data for this compound was not available in the public domain. For researchers who synthesize or analyze this compound, the following tables should be used to summarize the acquired quantitative data for clear comparison and reporting.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
e.g., 7.26d8.52HAr-H
...............

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
e.g., 158.0Ar-C-O
......

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
e.g., 3350broad, strongO-H stretch
.........

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
e.g., 210.15100[M+H]⁺
.........

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data NMR Data Analysis: - Chemical Shifts - Integration - Coupling Constants nmr->nmr_data ir_data IR Data Analysis: - Functional Group Identification ir->ir_data ms_data MS Data Analysis: - Molecular Weight - Fragmentation Pattern ms->ms_data structure Structure Confirmation of This compound nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Discovery and Synthesis of Novel Phenylmethanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylmethanol derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds for drug discovery and development. Their structural simplicity, coupled with the potential for diverse functionalization of the phenyl ring and the carbinol group, allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel phenylmethanol derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer activities. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a summary of quantitative data and visualization of key signaling pathways modulated by these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents.

Synthesis of Novel Phenylmethanol Derivatives

The synthesis of phenylmethanol derivatives can be broadly categorized into two main approaches: the reduction of corresponding benzaldehyde or benzophenone precursors and the alkylation of substituted phenols. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of Substituted Phenylmethanols

A common and straightforward method for the synthesis of phenylmethanol derivatives involves a two-step process starting from a substituted dihydroxybenzaldehyde. This process includes a Williamson ether synthesis followed by the reduction of the aldehyde.

Experimental Protocol: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol [1]

Step 1: Synthesis of 2,4-Bis(decyloxy)benzaldehyde

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone (100 mL).

  • Alkylation: While stirring the mixture at room temperature, add 1-bromodecane (2.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,4-bis(decyloxy)benzaldehyde.

Step 2: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol [1]

  • Dissolution: Dissolve 2,4-bis(decyloxy)benzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and methanol (MeOH) in a round-bottom flask at room temperature.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of distilled water at 0 °C.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain (2,4-bis(decyloxy)phenyl)methanol.

Workflow for the Synthesis of (2,4-Bis(decyloxy)phenyl)methanol

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde Reflux_24_48h Reflux (24-48h) 2,4-Dihydroxybenzaldehyde->Reflux_24_48h 1-Bromodecane 1-Bromodecane 1-Bromodecane->Reflux_24_48h K2CO3_Acetone K2CO3, Acetone K2CO3_Acetone->Reflux_24_48h Filtration_Concentration Filtration & Concentration Reflux_24_48h->Filtration_Concentration Column_Chromatography_1 Column Chromatography Filtration_Concentration->Column_Chromatography_1 2,4-Bis(decyloxy)benzaldehyde 2,4-Bis(decyloxy)benzaldehyde Column_Chromatography_1->2,4-Bis(decyloxy)benzaldehyde Aldehyde_Intermediate 2,4-Bis(decyloxy)benzaldehyde Stir_0C_RT Stir (0°C to RT) Aldehyde_Intermediate->Stir_0C_RT NaBH4_THF_MeOH NaBH4, THF/MeOH NaBH4_THF_MeOH->Stir_0C_RT Quenching_H2O Quenching (H2O) Stir_0C_RT->Quenching_H2O Extraction_Purification Extraction & Purification Quenching_H2O->Extraction_Purification Final_Product (2,4-Bis(decyloxy)phenyl)methanol Extraction_Purification->Final_Product

A two-step synthesis of a dialkoxyphenylmethanol derivative.

Biological Activities of Novel Phenylmethanol Derivatives

Novel phenylmethanol derivatives have been investigated for a range of therapeutic applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents. The biological activity is often dictated by the nature and position of substituents on the phenyl ring.

Anti-inflammatory Activity

Several studies have highlighted the potential of phenyl-containing compounds as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, novel pyrazole derivatives have been shown to exhibit potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines like IL-6.[2]

Compound IDStructureAssayTarget/Cell LineIC50 (µM)Reference
Compound 6g Pyrazole derivativeIL-6 ExpressionLPS-stimulated BV2 cells9.562[2]
Paeonol Derivative 11a (E)-N-(4-(2-acetyl-5-methoxyphenoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamideNitric Oxide ProductionLPS-induced RAW 264.7 macrophages6.96[3]
Pyrazoline Derivatives 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline derivativesLipoxygenase InhibitionIn vitro0.68 - 4.45[4]

Experimental Protocol: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production [5]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (0.5 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay: Determine the concentration of nitric oxide in the supernatant using the Griess reagent. The absorbance is measured, and the percentage of inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Phenylmethanol derivatives and related heterocyclic compounds have emerged as promising candidates. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound ClassTarget Organism(s)MIC (µg/mL)Reference
N-(Trifluoromethyl)phenyl Substituted Pyrazoles Gram-positive bacteria (e.g., S. aureus, E. faecium)0.78 - 6.25[6][7]
Thiazol-2(3H)-imine Derivatives (2d, 2e) Candida albicans, Candida parapsilosis1.23 - 4.75[1]
Phenylthiazole Derivatives (4m, 4k) MRSA, Clostridium difficile, Candida albicans2 - 8[8]

Experimental Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination [4]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anticancer Activity: BCR-ABL Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Phenyl-containing heterocyclic compounds have been designed and synthesized as potent inhibitors of BCR-ABL kinase.

Compound IDStructureTargetIC50 (nM)Reference
Compound 7a 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativeBCR-ABL Kinase14.2[3]
Compound 7 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)ureaK562 cells (CML)38[9]
Imatinib (Reference Drug)BCR-ABL Kinase25-100[10]

Experimental Protocol: In Vitro BCR-ABL Kinase Assay [10][11]

  • Reagents: Prepare a reaction mixture containing recombinant BCR-ABL enzyme, a synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Incubate the BCR-ABL enzyme with varying concentrations of the test compound.

  • Kinase Reaction: Initiate the reaction by adding the peptide substrate and ATP. Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction.

  • Detection: Measure the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity detection (if using radiolabeled ATP) or an ELISA-based format with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Modulation of Signaling Pathways

The therapeutic effects of phenylmethanol derivatives are often mediated through their interaction with specific intracellular signaling pathways that are dysregulated in disease.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation, and its overactivation is a hallmark of many cancers. Certain phenyl-containing compounds have been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key downstream effectors like Akt.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Inhibition [12][13]

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified duration. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K and Akt. Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

PI3K/Akt Signaling Pathway Inhibition

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt (Active) PDK1->p_Akt phosphorylates Akt Akt Akt->PDK1 Downstream_Effectors Downstream Effectors p_Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Phenylmethanol_Derivative Phenylmethanol Derivative Phenylmethanol_Derivative->PI3K inhibits

Inhibition of the PI3K/Akt signaling cascade by a phenylmethanol derivative.

Conclusion

The phenylmethanol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification allow for the generation of large libraries of derivatives for biological screening. The compounds highlighted in this guide demonstrate significant potential as anti-inflammatory, antimicrobial, and anticancer agents. The provided experimental protocols offer a practical resource for researchers aiming to synthesize and evaluate new phenylmethanol-based compounds. Future research in this area will likely focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action to advance the most promising candidates into preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a potentially valuable intermediate in pharmaceutical research and development. The compound features a substituted phenyl methanol core, which is a common structural motif in medicinal chemistry. The presence of a dimethylamino-propoxy side chain can influence solubility, basicity, and receptor-binding properties, making it an interesting building block for the synthesis of novel therapeutic agents.

Overview and Principle

The synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with 3-(dimethylamino)propyl chloride, displacing the chloride to form the desired ether linkage.

Reaction Scheme:

4-Hydroxybenzyl alcohol + 3-(Dimethylamino)propyl chloride → this compound

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberKey Properties
4-Hydroxybenzyl alcohol124.14623-05-2White to off-white solid
3-(Dimethylamino)propyl chloride hydrochloride158.075407-04-5White crystalline solid, hygroscopic
Potassium Carbonate (K₂CO₃)138.21584-08-7White powder, base
Sodium Iodide (NaI)149.897681-82-5White crystalline solid, catalyst
N,N-Dimethylformamide (DMF)73.0968-12-2Colorless liquid, polar aprotic solvent
Ethyl acetate (EtOAc)88.11141-78-6Colorless liquid, extraction solvent
Saturated Sodium Bicarbonate Solution--Aqueous solution, for washing
Brine (Saturated NaCl solution)--Aqueous solution, for washing
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9White powder, drying agent

2.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

2.3. Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-hydroxybenzyl alcohol (5.0 g, 40.3 mmol), potassium carbonate (11.1 g, 80.6 mmol, 2 equivalents), and sodium iodide (0.6 g, 4.0 mmol, 0.1 equivalents).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Add 3-(dimethylamino)propyl chloride hydrochloride (7.0 g, 44.3 mmol, 1.1 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol, 9:1). The starting material, 4-hydroxybenzyl alcohol, should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure this compound.

2.4. Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight is 209.29 g/mol .[1]

  • Infrared Spectroscopy (IR): To identify the functional groups present.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow A 1. Mix Reactants: 4-Hydroxybenzyl alcohol, K₂CO₃, NaI in DMF B 2. Add Reagent: 3-(Dimethylamino)propyl chloride hydrochloride A->B Stirring C 3. Heat and Stir (80°C, 12-16h) B->C Heating D 4. Aqueous Work-up: Water addition and Ethyl Acetate Extraction C->D Reaction complete E 5. Wash Organic Layer: NaHCO₃ and Brine D->E F 6. Dry and Concentrate E->F G 7. Purify: Column Chromatography F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Potential Signaling Pathways and Applications

The diagram below illustrates a hypothetical signaling pathway where a molecule with this structural backbone might act as a ligand for a G-protein coupled receptor (GPCR), a common target for many drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway for a derivative of the title compound.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • 3-(Dimethylamino)propyl chloride hydrochloride is hygroscopic and should be stored in a desiccator.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is intended for guidance for trained research professionals. The reaction conditions may need to be optimized for specific laboratory settings. All work should be performed with appropriate safety precautions.

References

Application Notes and Protocols for the Williamson Ether Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol via the Williamson ether synthesis. This method is a staple in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[1] In this specific application, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is etherified using 3-dimethylaminopropyl chloride.

The resulting compound is of interest in medicinal chemistry and materials science due to its bifunctional nature, possessing both a primary alcohol and a tertiary amine.

Principle of the Reaction

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2). The reaction proceeds in two conceptual steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 3-dimethylaminopropyl chloride, displacing the chloride leaving group and forming the desired ether linkage.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis, work-up, and purification of this compound.

2.1. Reagents and Materials

  • 4-Hydroxybenzyl alcohol (CAS: 623-05-2)

  • 3-Dimethylaminopropyl chloride hydrochloride (CAS: 5407-04-5)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

2.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

2.3. Synthesis Procedure

  • To a dry round-bottom flask, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 10 mL per 1 g of 4-hydroxybenzyl alcohol).

  • Add finely powdered anhydrous potassium carbonate (2.5 eq).

  • To this stirred suspension, add 3-dimethylaminopropyl chloride hydrochloride (1.2 eq).

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 10% methanol in dichloromethane). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

2.4. Work-up Procedure

  • Filter the reaction mixture to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

2.5. Purification

Purify the crude product by flash column chromatography on silica gel.

  • Load the crude product onto a silica gel column.

  • Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

  • Combine the fractions containing the pure product, as identified by TLC.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key quantitative data for this synthesis protocol.

ParameterValue
Reactants & Reagents
4-Hydroxybenzyl alcohol1.0 equivalent
3-Dimethylaminopropyl chloride HCl1.2 equivalents
Potassium Carbonate (K₂CO₃)2.5 equivalents
SolventAnhydrous DMF
Reaction Conditions
Temperature80 °C
Reaction Time4 - 8 hours
Product Information
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.29 g/mol
Expected Yield70-90%

Visualizations

Diagram of the Williamson Ether Synthesis Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol Phenoxide Ion Phenoxide Ion 4-Hydroxybenzyl Alcohol->Phenoxide Ion  K2CO3 Product This compound Phenoxide Ion->Product  Attack on Alkyl Halide 3-Dimethylaminopropyl Chloride 3-Dimethylaminopropyl Chloride 3-Dimethylaminopropyl Chloride->Product

Caption: Reaction pathway for the synthesis.

Experimental Workflow Diagram

G start Start: Mix Reactants and Solvent reaction Heat to 80°C (4-8 hours) start->reaction workup Work-up: Filter, Evaporate, Extract, Dry reaction->workup purify Purification: Column Chromatography workup->purify end Final Product purify->end

Caption: Overview of the experimental workflow.

References

Application Notes and Protocols for the Purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for meeting stringent regulatory requirements in drug development. This document provides detailed application notes and a comprehensive protocol for the purification of this compound using normal-phase flash column chromatography. The methodology addresses the challenges associated with the purification of polar, basic compounds on silica gel.

The inherent basicity of the tertiary amine in this compound can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This interaction often results in poor separation, significant peak tailing, and low recovery of the target compound. To counteract these effects, the following protocol incorporates a basic additive into the mobile phase, which effectively neutralizes the active sites on the silica gel, leading to improved chromatographic performance.

Chromatographic Purification Strategy

Normal-phase flash chromatography is a widely used technique for the purification of synthetic organic compounds.[1] For polar and basic molecules like this compound, a common and effective approach is the use of a silica gel stationary phase with a modified mobile phase. The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the eluent helps to minimize the undesirable interactions between the basic analyte and the acidic silica surface.[2][3] This leads to sharper peaks, better resolution, and higher recovery of the purified product.[4][5]

The selection of an appropriate solvent system is critical for a successful separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.[6] The polarity of the eluent is gradually increased to facilitate the elution of the compound of interest from the column.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of this compound on a silica gel column.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Flash chromatography column

  • Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Collection tubes or flasks

  • Glassware (beakers, flasks, graduated cylinders)

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate with a small addition of triethylamine (e.g., 70:30:0.1 Hexanes:EtOAc:TEA).

    • Visualize the spots under a UV lamp. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc with 0.1% TEA).

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate or a dichloromethane/methanol mixture). A gradient elution is often more effective than an isocratic elution for separating complex mixtures. A suggested gradient is provided in the data table below.

  • Fraction Collection:

    • Collect fractions in separate tubes or flasks.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvents under reduced pressure using a rotary evaporator to obtain the purified product.

  • Purity and Yield Determination:

    • Determine the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Calculate the overall yield of the purification process.

Data Presentation

The following tables summarize the typical quantitative data expected from the purification of this compound using the described protocol.

Table 1: Chromatographic Conditions

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 g pre-packed or self-packed
Mobile Phase A Hexanes:Ethyl Acetate:Triethylamine (95:5:0.1)
Mobile Phase B Hexanes:Ethyl Acetate:Triethylamine (50:50:0.1)
Gradient Profile 0-100% B over 20 column volumes
Flow Rate 40 mL/min
Detection UV at 254 nm

Table 2: Purification Performance

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Major Impurities Starting materials, side-products<0.5% each
Yield -85-95%
Appearance Yellowish oilColorless oil

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_post_chrom Post-Purification crude_sample Crude this compound tlc_analysis TLC Analysis for Solvent System Optimization crude_sample->tlc_analysis column_packing Column Packing with Silica Gel tlc_analysis->column_packing Optimized Eluent sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC/HPLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Product (>98% Purity) solvent_removal->final_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for (4-(3-(Dimethylamino)propoxy)phenyl)methanol as a Chemical Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Self-Immolative Linker Building Block

(4-(3-(Dimethylamino)propoxy)phenyl)methanol is a functionalized aromatic alcohol poised for application as a key building block in the synthesis of advanced chemical linkers, particularly for antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Its structure is analogous to the widely utilized p-aminobenzyl alcohol (PABA) moiety, the cornerstone of many clinically validated self-immolative linkers.

The core utility of this molecule lies in its potential to form self-immolative linkers. These linkers are designed to be stable in systemic circulation and undergo a triggered cleavage, typically by enzymes within the target cell, to release a therapeutic payload. The cleavage of a trigger group initiates an electronic cascade that results in the release of the drug in its active form, without any linker remnants that might impede its function.

The key features of this compound include:

  • A Benzyl Alcohol Moiety: This serves as the attachment point for a cytotoxic payload, typically through a carbamate linkage.

  • A Propoxy-Dimethylamino Chain: This hydrophilic side chain is anticipated to enhance the aqueous solubility of the linker and the resulting ADC. Improved hydrophilicity can mitigate aggregation issues often associated with hydrophobic drug payloads, leading to better pharmacokinetics and a wider therapeutic window.[1] The tertiary amine can also be protonated at physiological pH, further increasing hydrophilicity.

  • An Aromatic Ring: This provides the electronic framework for the self-immolative 1,6-elimination reaction upon cleavage of a trigger moiety attached to the phenolic oxygen.

These application notes provide a comprehensive guide to the synthesis, application, and evaluation of linkers derived from this compound for use in drug development.

Proposed Application: A Cleavable Linker for Antibody-Drug Conjugates

The primary application of this compound is in the construction of cleavable linkers for ADCs. The general structure of such a linker-drug conjugate is depicted below:

ADC_Linker_Concept Antibody Antibody Maleimide Maleimide (for Cys conjugation) Antibody->Maleimide Cysteine Conjugation Peptide Enzyme-Cleavable Peptide (e.g., Val-Cit) Maleimide->Peptide Linker Synthesis Linker This compound (Self-Immolative Spacer) Peptide->Linker Linker Synthesis Drug Cytotoxic Payload Linker->Drug Carbamate Linkage

Caption: Conceptual structure of an ADC utilizing the proposed linker.

In this design, the linker connects a monoclonal antibody to a potent cytotoxic drug. The linker is designed to be cleaved by enzymes, such as cathepsin B, that are abundant in the lysosomes of cancer cells.[2][3]

Mechanism of Action: Enzyme-Triggered Self-Immolation

The proposed mechanism of drug release follows a well-established pathway for self-immolative linkers.[4]

Self_Immolation_Pathway ADC_Internalized 1. ADC Internalization & Trafficking to Lysosome Peptide_Cleavage 2. Enzymatic Cleavage of Peptide by Cathepsin B ADC_Internalized->Peptide_Cleavage Electron_Cascade 3. 1,6-Elimination (Self-Immolation) Peptide_Cleavage->Electron_Cascade Drug_Release 4. Release of Active Drug & Linker Fragment Electron_Cascade->Drug_Release Apoptosis 5. Drug Induces Apoptosis Drug_Release->Apoptosis

Caption: The proposed intracellular drug release mechanism.

  • The ADC binds to a target antigen on the surface of a cancer cell and is internalized.

  • The ADC is trafficked to the lysosome, where cathepsin B cleaves the peptide linker.

  • This cleavage exposes a free amine, which triggers a spontaneous 1,6-electronic cascade through the aromatic ring.

  • The cascade results in the fragmentation of the linker, releasing the unmodified cytotoxic drug.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a linker-drug conjugate using this compound.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the synthesis of a maleimide-functionalized, peptide-containing drug-linker construct ready for conjugation to a thiol-containing antibody.

Synthesis_Workflow Start Start Materials: - this compound - Fmoc-Val-Cit-PAB-OH - MMAE - Maleimidocaproic acid Step1 Step 1: Activate Hydroxyl Group (e.g., p-nitrophenyl carbonate) Start->Step1 Step2 Step 2: Conjugate Payload (MMAE) (Forms carbamate bond) Step1->Step2 Step3 Step 3: Fmoc Deprotection (Piperidine in DMF) Step2->Step3 Step4 Step 4: Couple Maleimide Group (MC-NHS ester) Step3->Step4 End Final Product: MC-Val-Cit-Linker-MMAE Step4->End

Caption: Synthetic workflow for the drug-linker conjugate.

Materials:

  • This compound

  • Fmoc-Val-Cit-OH (Fmoc-valine-citrulline)

  • Monomethyl auristatin E (MMAE) or other amine-containing payload

  • Maleimidocaproic acid (MC)

  • p-Nitrophenyl chloroformate

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Standard reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Activated Linker:

    • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of p-nitrophenyl chloroformate (1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 0.1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate.

    • Purify the resulting activated carbonate by flash chromatography.

  • Conjugation of the Payload (MMAE):

    • Dissolve the activated linker (1.2 eq) and MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature for 12-18 hours.

    • Monitor the formation of the carbamate-linked product by LC-MS.

    • Purify the product by preparative RP-HPLC.

  • Assembly of the Full Drug-Linker:

    • The peptide portion (Fmoc-Val-Cit) can be coupled to the phenolic oxygen of the linker building block prior to payload attachment using standard peptide coupling reagents (e.g., HATU, HOBt).

    • Alternatively, a pre-formed Fmoc-Val-Cit-PAB-OH analogue can be used where the PAB moiety is replaced by our custom linker.

    • Following payload conjugation, remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple maleimidocaproic acid (activated as an NHS ester) to the newly exposed amine of the valine residue.

    • Purify the final drug-linker construct by RP-HPLC.

Protocol 2: Antibody Conjugation and Characterization

Materials:

  • Thiol-containing monoclonal antibody (e.g., from reduction of interchain disulfides)

  • Purified drug-linker conjugate from Protocol 1

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) columns

  • Hydrophobic interaction chromatography (HIC) columns

Procedure:

  • Antibody Reduction (Partial):

    • Dissolve the antibody in PBS.

    • Add a 2-5 molar excess of TCEP to reduce a controlled number of interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Dissolve the drug-linker conjugate in DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution (typically at a 5-10 fold molar excess over available thiols).

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Data Presentation: Key Performance Metrics

The performance of the ADC should be evaluated and the data presented in a clear, tabular format.

Table 1: Physicochemical Characterization of the ADC

ParameterMethodSpecificationResult
Average DAR HIC-HPLC, UV-Vis3.5 - 4.5[Insert Value]
Purity SEC-HPLC> 95%[Insert Value]
Monomer Content SEC-HPLC> 98%[Insert Value]
Endotoxin Level LAL Assay< 1 EU/mg[Insert Value]

Table 2: In Vitro Stability of the ADC

ConditionTime (days)% Intact ADC (LC-MS)
Human Plasma, 37°C 0100
3[Insert Value]
7[InsertValue]
PBS, pH 7.4, 37°C 0100
7[Insert Value]

Table 3: In Vitro Cytotoxicity of the ADC

Cell LineTarget ExpressionIC₅₀ (nM)
Target-Positive Cell Line High[Insert Value]
Target-Negative Cell Line Low/None[Insert Value]
Free Drug N/A[Insert Value]

Conclusion

This compound represents a promising building block for the development of next-generation self-immolative linkers for ADCs. Its integrated hydrophilic side chain offers the potential for improved physicochemical properties of the final conjugate. The provided protocols outline a rational approach to the synthesis and evaluation of ADCs incorporating this novel linker. Further studies are warranted to fully characterize its stability, cleavage kinetics, and in vivo efficacy.

References

Application Notes and Protocols for Solid-Phase Synthesis Utilizing a Rink Amide-Type Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol shares a core structural motif with the widely utilized Rink Amide linker in solid-phase synthesis. This family of linkers is instrumental in the synthesis of C-terminal peptide amides, a critical functional group in many biologically active peptides and drug candidates.[1][2] The Rink Amide linker is designed for use in Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). Its key feature is its acid lability, which allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal amide.[1][2][3]

These application notes provide an overview of the principles, advantages, and protocols associated with using Rink Amide-type linkers in solid-phase synthesis.

Principle of Rink Amide Linker in Solid-Phase Synthesis:

The Rink Amide linker is typically attached to a solid support, such as polystyrene beads, to create a Rink Amide resin.[4] The synthesis process begins with the deprotection of the Fmoc group on the linker, followed by the coupling of the first Fmoc-protected amino acid. The peptide chain is then elongated in a stepwise manner through repeated cycles of Fmoc deprotection and amino acid coupling.[2] Upon completion of the peptide sequence, the final product is cleaved from the resin using a strong acid, which simultaneously removes the side-chain protecting groups and liberates the peptide as a C-terminal amide.[1][2]

Advantages of Rink Amide Resins:

  • Facile Synthesis of Peptide Amides: The primary advantage is the direct production of C-terminal peptide amides, which are common in natural peptides and can enhance biological activity and stability.[1][2]

  • Compatibility with Fmoc Chemistry: Rink Amide resins are fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[1][5]

  • Mild Cleavage Conditions: The acid-labile nature of the linker allows for peptide cleavage under relatively mild conditions, preserving the integrity of the synthesized peptide.[1][3]

  • High Yield and Purity: When used with appropriate protocols, Rink Amide resins can produce high yields of pure peptide amides.[1]

Experimental Protocols:

Herein are detailed protocols for the use of Rink Amide resin in solid-phase peptide synthesis.

Protocol 1: Resin Swelling

Objective: To properly swell the resin, ensuring optimal accessibility of reagents during synthesis.

Materials:

  • Rink Amide Resin

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Procedure:

  • Place the desired amount of Rink Amide resin into an SPPS reaction vessel.

  • Add a sufficient volume of DMF or DCM to cover the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the solvent from the reaction vessel.

Protocol 2: First Amino Acid Coupling

Objective: To attach the first Fmoc-protected amino acid to the Rink Amide resin.

Materials:

  • Swollen Rink Amide Resin

  • Fmoc-protected amino acid (3 equivalents)

  • Coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure) (3 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF

Procedure:

  • Dissolve the Fmoc-protected amino acid, coupling reagent, and base in DMF.

  • Add the solution to the swollen resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • To ensure complete coupling, a ninhydrin test can be performed. A negative result (no color change) indicates successful coupling.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.

Protocol 3: Peptide Chain Elongation

Objective: To sequentially add amino acids to the growing peptide chain. This protocol outlines a single coupling cycle.

Materials:

  • Peptide-resin from the previous step

  • 20% Piperidine in DMF (for Fmoc deprotection)

  • Fmoc-protected amino acid (3 equivalents)

  • Coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure) (3 equivalents)

  • Base (e.g., DIPEA) (6 equivalents)

  • DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptide-resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid, coupling reagent, and base in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a ninhydrin test to monitor the reaction progress.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat this cycle for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • 1,3-dimethoxybenzene (optional, to prevent C-terminal N-alkylation)[7][8]

  • Cold diethyl ether

  • Centrifuge tubes

  • Fine sintered glass funnel

Procedure:

  • Ensure the peptide-resin is thoroughly dried.

  • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

  • If desired, add 3% v/v 1,3-dimethoxybenzene to the cleavage mixture.[8]

  • Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.[8] For peptides containing arginine residues, the time may be extended.[8]

  • Filter the solution to separate the resin.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.[8]

  • Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.[8]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Data Presentation:

The following table summarizes typical parameters for solid-phase synthesis using Rink Amide resin.

ParameterTypical Value/RangeNotes
Resin Loading Capacity0.3 - 0.8 mmol/gVaries depending on the specific resin.
Amino Acid Equivalents3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents3 - 5 eq.Relative to the resin loading capacity.
Base Equivalents6 - 10 eq.Relative to the resin loading capacity.
Cleavage Time2 - 4 hoursCan be adjusted based on the peptide sequence and protecting groups.
Peptide Purity (Crude)70 - 95%Highly dependent on the peptide sequence and synthesis efficiency.
Peptide Yield (Crude)60 - 90%Dependent on the peptide length and sequence.

Visualizations:

sps_workflow Resin Rink Amide Resin Swell Resin Swelling (DMF or DCM) Resin->Swell Couple1 First Amino Acid Coupling Swell->Couple1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect CoupleN Subsequent Amino Acid Coupling Deprotect->CoupleN Cycle Repeat n-1 times CoupleN->Cycle Cleave Cleavage & Deprotection (TFA Cocktail) CoupleN->Cleave Cycle->Deprotect Peptide Peptide Amide Cleave->Peptide

Caption: General workflow for solid-phase peptide synthesis using Rink Amide resin.

cleavage_process PeptideResin Peptide-Resin AddCocktail Add Cleavage Cocktail (e.g., 95% TFA, Scavengers) PeptideResin->AddCocktail Incubate Incubate 2-3 hours at Room Temperature AddCocktail->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation & Drying) Precipitate->Isolate CrudePeptide Crude Peptide Amide Isolate->CrudePeptide

Caption: Step-by-step process for peptide cleavage from Rink Amide resin.

Troubleshooting and Considerations:

  • Incomplete Coupling: Monitor coupling reactions using a ninhydrin test. If the test is positive, a second coupling step may be necessary.

  • Side Reactions: During TFA cleavage, certain amino acid side chains can be prone to modification. The use of scavengers like TIS and water in the cleavage cocktail is crucial to prevent these side reactions. For sensitive sequences, the addition of 1,3-dimethoxybenzene can prevent C-terminal N-alkylation.[7][8]

  • Difficult Sequences: Peptides with hydrophobic sequences or those prone to aggregation may require special protocols, such as the use of pseudoproline dipeptides or depsipeptide units, to improve synthesis outcomes.[5][9]

These application notes and protocols provide a foundational guide for researchers and scientists in the field of drug development and peptide synthesis utilizing Rink Amide-type linkers. For specific applications and challenging sequences, further optimization of these protocols may be required.

References

Application Notes and Protocols for the Characterization of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation of the compound.

Compound Identification and Physical Properties

A summary of the key identifiers and physical properties of this compound is presented below.

PropertyValueReference
CAS Number 426831-08-5[1]
Molecular Formula C₁₂H₁₉NO₂[1]
Molecular Weight 209.29 g/mol [1]
Purity Typically ≥97%[1]
Boiling Point 336.9 °C at 760 mmHg
Density 1.044 g/cm³

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the molecule, providing information on the chemical environment of each proton and carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Ar-H (ortho to OCH₂)6.8-7.0 (d)114-116
Ar-H (ortho to CH₂OH)7.2-7.4 (d)128-130
-O-CH₂ -CH₂-3.9-4.1 (t)66-68
-CH₂-CH₂ -CH₂-1.9-2.1 (p)26-28
-CH₂-CH₂ -N(CH₃)₂2.3-2.5 (t)57-59
-N(CH₃ )₂2.2-2.3 (s)45-47
Ar-CH₂ OH4.5-4.7 (s)64-66
Ar-C -OCH₂158-160Not Applicable
Ar-C -CH₂OH132-134Not Applicable
Ar-C H (ortho to OCH₂)Not Applicable114-116
Ar-C H (ortho to CH₂OH)Not Applicable128-130

Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include:

    • Number of scans: 16-32

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

  • Acquire the ¹³C NMR spectrum. Typical parameters include:

    • Number of scans: 1024-4096

    • Pulse program: Proton-decoupled

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[2]

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

Technique Ionization Mode Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Electrospray Ionization (ESI)Positive210.15121, 86, 58
Gas Chromatography-MS (GC-MS)Electron Ionization (EI)209 (M⁺)121, 86, 58
Protocol 2: Mass Spectrometry (MS)

Objective: To confirm the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Methanol or Acetonitrile (HPLC grade)

  • Formic acid (optional, for ESI)

  • Mass spectrometer (ESI or EI source)

Procedure (ESI-MS):

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in methanol or acetonitrile.

  • For positive ion mode, adding 0.1% formic acid to the solution can enhance protonation.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Identify the protonated molecular ion [M+H]⁺ and characteristic fragment ions.

Procedure (GC-MS):

  • Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Inject an aliquot (e.g., 1 µL) of the solution into the GC-MS system.

  • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve good separation.

  • Acquire the mass spectrum using an electron ionization (EI) source.

  • Identify the molecular ion (M⁺) and analyze the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can also be used for quantification.

Table 4: Suggested HPLC Method Parameters

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Protocol 3: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare the mobile phases as described in Table 4.

  • Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

  • Set up the HPLC system with the specified parameters.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Run the gradient program and record the chromatogram.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1500-1600
C-O (ether)Stretching1200-1300
C-O (alcohol)Stretching1000-1100
C-N (amine)Stretching1000-1250
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

  • Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the theoretical values calculated from the molecular formula to further confirm the compound's identity and purity.

Table 6: Theoretical vs. Expected Elemental Analysis Data

Element Theoretical (%) Expected Range (%)
Carbon (C)68.8768.6 - 69.1
Hydrogen (H)9.159.0 - 9.3
Nitrogen (N)6.696.5 - 6.9
Protocol 5: Elemental Analysis

Objective: To confirm the elemental composition.

Procedure:

  • Accurately weigh 1-3 mg of the dry, pure sample into a tin capsule.

  • Submit the sample to an elemental analysis service or run it on an in-house elemental analyzer.

  • The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) will be separated and quantified.

  • Compare the experimentally determined percentages of C, H, and N with the theoretical values. The experimental values should be within ±0.4% of the theoretical values.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Characterization Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Purity and Functional Group Analysis cluster_3 Final Confirmation cluster_4 Data Analysis and Reporting Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI or GC-MS) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Elemental Elemental Analysis (Compositional Verification) Sample->Elemental Data Comprehensive Data Analysis NMR->Data MS->Data HPLC->Data FTIR->Data Elemental->Data Report Final Characterization Report Data->Report

Caption: Workflow for the analytical characterization of the target compound.

References

Application Notes and Protocols for the NMR Analysis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Detailed 1H and 13C NMR Spectroscopic Analysis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol for Pharmaceutical Research and Development

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of the compound this compound. This compound is of interest to researchers, scientists, and drug development professionals for its potential applications in medicinal chemistry. These guidelines are intended to ensure high-quality, reproducible NMR data for structural elucidation and purity assessment.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and comprehensive characterization of its chemical structure is paramount for drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note provides predicted ¹H and ¹³C NMR data for this compound and detailed protocols for sample preparation and spectral acquisition.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for this compound. The predictions were performed using advanced computational algorithms to provide a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29d2HAr-H (ortho to CH₂OH)
6.91d2HAr-H (ortho to O-CH₂)
4.64s2H-CH₂OH
4.04t2HO-CH₂-
2.36t2H-CH₂-N
2.24s6HN(CH₃)₂
1.98p2H-CH₂-CH₂-CH₂-
1.65s (broad)1H-OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.5Ar-C (C-O)
133.5Ar-C (C-CH₂OH)
128.6Ar-CH (ortho to CH₂OH)
114.6Ar-CH (ortho to O-CH₂)
66.8O-CH₂-
65.2-CH₂OH
56.3-CH₂-N
45.4N(CH₃)₂
27.0-CH₂-CH₂-CH₂-

Experimental Protocols

Sample Preparation for NMR Analysis

A consistent and careful sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter plug material (e.g., glass wool or a syringe filter)

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2]

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not dissolve easily, gentle warming or sonication can be applied.

  • Filtering the Sample: To remove any particulate matter that could affect spectral quality, filter the solution.[3][4] This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Cleaning the Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -10 to 220 ppm

  • Number of Scans: 1024 or more (adjust based on sample concentration and acquisition time)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm).

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer setup Spectrometer Setup transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing referencing Referencing Spectra processing->referencing integration Peak Integration (1H) referencing->integration assignment Peak Assignment integration->assignment reporting Generate Report assignment->reporting

Caption: Experimental workflow for NMR analysis.

This comprehensive guide provides the necessary information for the successful NMR analysis of this compound, ensuring data integrity and facilitating its application in a research and development setting.

References

mass spectrometry fragmentation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Mass Spectrometry Fragmentation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development, particularly in the fields of neuroscience and psychiatry.[1] Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification and characterization in various experimental settings. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and outlines the predicted fragmentation pathway based on common fragmentation rules for its constituent functional groups.

Predicted Mass Spectrometry Data

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the propoxy linker and fragmentation of the dimethylamino and phenylmethanol moieties. The predicted major fragments are summarized in the table below.

m/z (Da) Proposed Fragment Ion Neutral Loss
210.15[M+H]⁺-
192.14[M+H - H₂O]⁺18.01
121.06[C₈H₉O]⁺102.13
107.08[C₇H₇O]⁺85.11
86.10[C₅H₁₂N]⁺123.05
58.07[C₃H₈N]⁺151.08

Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines the general procedure for analyzing this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an ESI source.[2]

1. Sample Preparation [3]

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MS Scan Range: m/z 50-300

  • MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ (m/z 210.15)

  • Collision Energy: Ramped from 10-40 eV to generate a representative fragmentation pattern.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound, [M+H]⁺, is initiated by the localization of the positive charge, likely on the nitrogen atom of the dimethylamino group or the oxygen of the hydroxyl group. The subsequent fragmentation is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.

A key fragmentation is the cleavage of the C-O bond of the propoxy linker, leading to the formation of a stable benzylic cation. Another prominent fragmentation pathway involves the cleavage of the dimethylaminopropyl side chain.

fragmentation_pathway M [M+H]⁺ m/z = 210.15 (C₁₂H₂₀NO₂)⁺ F1 [M+H - H₂O]⁺ m/z = 192.14 M->F1 - H₂O F2 m/z = 121.06 M->F2 - C₅H₁₂N F4 m/z = 86.10 M->F4 - C₇H₇O F3 m/z = 107.08 F2->F3 - CH₂ F5 m/z = 58.07 F4->F5 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Discussion

The proposed fragmentation pathway is consistent with established principles of mass spectrometry. The initial loss of water from the protonated molecule is a common fragmentation for alcohols.[4] The cleavage of the ether linkage results in the formation of the ion at m/z 121.06, corresponding to the hydroxyphenylmethanol portion of the molecule. Further fragmentation of this ion can occur through the loss of a methylene group to yield the ion at m/z 107.08.

Alpha-cleavage is a dominant fragmentation pathway for amines.[5][6] In this molecule, cleavage of the C-C bond alpha to the nitrogen atom in the propoxy chain leads to the formation of the stable iminium ion at m/z 86.10 or m/z 58.07, depending on the site of cleavage. These fragments are highly characteristic of compounds containing a dimethylaminopropyl group.

Conclusion

This application note provides a foundational protocol and predicted fragmentation pathway for the mass spectrometric analysis of this compound. The presented information is intended to aid researchers in the identification and structural elucidation of this compound in complex matrices. The predicted fragmentation ions provide a basis for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

References

Application Notes and Protocols for the Biological Activity Screening of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the initial biological activity screening of the novel compound, (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Given the limited publicly available data on the specific biological effects of this molecule, these protocols outline a rational, multi-tiered screening approach to assess its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The methodologies are based on established and widely accepted in vitro and in vivo assays.

Compound Profile
  • IUPAC Name: this compound

  • CAS Number: 426831-08-5[1][2][3]

  • Molecular Formula: C₁₂H₁₉NO₂[4]

  • Molecular Weight: 209.29 g/mol [2][4]

  • Structure:

  • Rationale for Screening: The structure of this compound, featuring a substituted phenylmethanol core, is a scaffold present in various biologically active molecules. The dimethylamino propoxy side chain can influence solubility and interactions with biological targets. This warrants a broad initial screening to identify potential therapeutic applications. The compound has been noted for its potential in pharmaceutical research, particularly concerning central nervous system disorders like depression and anxiety, and as a building block for new drugs.[4]

General Experimental Workflow

The proposed screening workflow is designed to efficiently assess the compound's biological activity, starting with broad in vitro assays and progressing to more specific mechanistic studies for any identified "hits."

Experimental Workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Studies Compound This compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Anticancer Anticancer Screening (e.g., MTT Assay) Stock_Solution->Anticancer Test various concentrations Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Stock_Solution->Antimicrobial Test various concentrations Anti_inflammatory Anti-inflammatory Screening (e.g., Protein Denaturation Assay) Stock_Solution->Anti_inflammatory Test various concentrations Dose_Response Dose-Response & IC50/EC50 Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Anti_inflammatory->Dose_Response Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Dose_Response->Pathway_Analysis In_Vivo In Vivo Model Validation (for promising hits) Pathway_Analysis->In_Vivo

Caption: General workflow for the biological activity screening of this compound.

Section A: Anticancer Activity Screening

The initial assessment of anticancer potential will be determined through cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Anticancer Activity
Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-785.21.2
A549> 1002.5
HeLa92.71.8

Section B: Antimicrobial Activity Screening

The antimicrobial potential will be evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for MIC and MBC

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.[8]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[8]

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismMIC (µg/mL)MBC (µg/mL)Positive Control MIC (µg/mL)
S. aureus128>256Ciprofloxacin: 0.5
E. coli>256>256Ciprofloxacin: 0.25
C. albicans64128Fluconazole: 2

Section C: Anti-inflammatory Activity Screening

The anti-inflammatory potential will be initially assessed using an in vitro protein denaturation assay and can be further investigated by measuring the inhibition of key inflammatory enzymes.

Experimental Protocol: Inhibition of Protein Denaturation

This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model for protein denaturation that occurs during inflammation.[9]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), 1% solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Standard anti-inflammatory drug (e.g., Aspirin)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 2.8 mL of 1% BSA solution and 0.2 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the mixture to room temperature.

  • Turbidity Measurement: Measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Signaling Pathway to Investigate for Positive Hits

For compounds showing significant anti-inflammatory activity, further investigation into their mechanism of action is recommended. Key inflammatory pathways to consider are the NF-κB and COX pathways.[9]

Inflammatory Signaling Pathway cluster_nfkb NF-κB Pathway cluster_cox COX Pathway LPS LPS/TNF-α IKK IKK Complex LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes induces Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 converted by Prostaglandins Prostaglandins COX2->Prostaglandins produces

References

Application of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of scientific literature and patent databases, specific drug design applications, quantitative biological data, and detailed experimental protocols for the direct use of (4-(3-(Dimethylamino)propoxy)phenyl)methanol as a lead compound or key building block are not extensively documented in publicly available resources. This compound is primarily cited as a potential pharmaceutical intermediate. The following application notes are therefore based on the potential utility of its structural motifs in medicinal chemistry and provide generalized protocols that would be applicable to its derivatives.

Introduction

This compound is a bifunctional molecule incorporating a tertiary amine, a flexible propoxy linker, and a reactive benzylic alcohol. These features make it an attractive starting material or scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The dimethylaminopropoxy moiety is a common pharmacophore found in numerous clinically used drugs, often contributing to improved solubility, receptor binding, and pharmacokinetic properties. The benzylic alcohol provides a convenient handle for further chemical modifications.

Potential Therapeutic Applications and Drug Design Strategies

Based on the structural components of this compound, several drug design strategies can be conceptualized.

Kinase Inhibitors

The phenyl ring and the flexible side chain can be utilized to design inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The general strategy involves the synthesis of derivatives where the benzylic alcohol is modified to introduce functionalities that can interact with the ATP-binding site or allosteric sites of kinases.

Hypothetical Signaling Pathway Targeted by a Derivative:

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Derivative_X Derivative of (4-(3-(...))phenyl)methanol Derivative_X->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

G-Protein Coupled Receptor (GPCR) Ligands

The dimethylaminopropoxy group is a well-known feature in ligands for various GPCRs, including serotonin, dopamine, and histamine receptors. By modifying the phenyl methanol portion of the molecule, it is possible to design novel agonists or antagonists for these receptors, which could be relevant for treating neurological and psychiatric disorders.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of derivatives of this compound.

General Synthesis of a Hypothetical Kinase Inhibitor Derivative

This protocol describes a hypothetical multi-step synthesis to a kinase inhibitor scaffold.

Experimental Workflow:

G A This compound B Intermediate 1: 4-(3-(Dimethylamino)propoxy)benzaldehyde A->B Oxidation C Intermediate 2: Chalcone Derivative B->C Claisen-Schmidt Condensation D Final Product: Pyrazoline-based Kinase Inhibitor C->D Cyclization with Hydrazine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: I am observing a significant amount of starting material, 4-hydroxybenzaldehyde, remaining in my reaction mixture after the etherification step. What could be the cause?

Answer:

Incomplete consumption of the starting phenol is a common issue in Williamson ether synthesis. Several factors could be responsible:

  • Insufficient Base: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak or used in an insufficient stoichiometric amount, the deprotonation will be incomplete, leading to a low reaction rate.

  • Poor Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide free to act as a nucleophile.[1]

  • Low Reaction Temperature: The reaction rate is temperature-dependent. While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Deactivation of Base: The presence of moisture in the reaction can consume the base, reducing its effectiveness.[2] Ensure all reagents and glassware are thoroughly dried.

Question 2: My main impurity has a mass consistent with the elimination of HCl from 3-chloro-N,N-dimethylpropan-1-amine. How can I prevent this?

Answer:

The formation of an alkene (N,N-dimethylallylamine) via an E2 elimination reaction is a known side reaction in Williamson ether synthesis, competing with the desired S\textsubscriptN2 substitution.[1][3] This is particularly prevalent under harsh reaction conditions.

To minimize elimination:

  • Use a Milder Base: Strong bases like sodium hydride (NaH) can favor elimination. Consider using a weaker base such as potassium carbonate (K2CO3) or cesium bicarbonate (CsHCO3), which are effective for phenoxide formation but less likely to promote elimination.[1][4]

  • Control the Temperature: High temperatures favor elimination over substitution.[3] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many phenolic alkylations, temperatures between 60-80°C are sufficient.[5][6]

  • Choice of Leaving Group: While chlorides are common, bromides or iodides are better leaving groups and can sometimes allow for lower reaction temperatures, reducing the likelihood of elimination.[2]

Question 3: I have identified a byproduct that appears to be a result of C-alkylation on the aromatic ring. Why does this happen and how can it be avoided?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, the desired pathway) and the carbon atoms of the aromatic ring (C-alkylation, the side reaction).[1][3] Alkylation at the ortho position to the hydroxyl group is the most common C-alkylation side reaction.

Strategies to favor O-alkylation:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

  • Reaction Conditions: Harder alkylating agents tend to favor O-alkylation. While you may not have control over the alkylating agent itself, ensuring clean and controlled reaction conditions can minimize this side product.

Question 4: After the reduction of the aldehyde, I've isolated a byproduct identified as the N-oxide of my target molecule. What causes this and how can I prevent it?

Answer:

Tertiary amines, like the dimethylamino group in your molecule, are susceptible to oxidation to form N-oxides.[7][8] This can occur if:

  • An Oxidizing Agent is Present: Some reagents can act as oxidants. While common reducing agents for aldehydes (like NaBH4) are not typically oxidizing, contamination or subsequent workup procedures could introduce oxidizing species.

  • Air Oxidation: Prolonged exposure of the tertiary amine to air (oxygen), especially in the presence of light or metal catalysts, can lead to slow oxidation.[7]

Preventative Measures:

  • Use a Scrupulously Clean Reaction Setup: Ensure no residual oxidizing agents from previous steps are present.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control Workup Conditions: During workup, avoid oxidizing conditions. If an oxidant like hydrogen peroxide was used in a previous step in a different synthesis, be aware of its potential to cause this side reaction.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis pathway for this compound?

A1: The most common synthesis involves:

  • Williamson Ether Synthesis: 4-hydroxybenzaldehyde is reacted with a 3-(dimethylamino)propyl halide (e.g., the chloride or bromide) in the presence of a base to form 4-(3-(Dimethylamino)propoxy)benzaldehyde.

  • Aldehyde Reduction: The intermediate aldehyde is then reduced to the primary alcohol using a reducing agent like sodium borohydride (NaBH4) to yield the final product.

Q2: Which analytical techniques are most effective for identifying the common side products?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating the product from impurities and obtaining molecular weight information for each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated byproducts.

Q3: Are there any significant safety concerns with the reagents or potential byproducts?

A3: Yes, standard laboratory safety precautions are essential.

  • 4-hydroxybenzaldehyde: Can cause skin and eye irritation.

  • 3-chloro-N,N-dimethylpropan-1-amine: Is corrosive and should be handled with care.

  • Bases (e.g., NaH, K2CO3): Sodium hydride is highly flammable and reacts violently with water. Potassium carbonate is an irritant.

  • Solvents (e.g., DMF, DMSO): DMF is a reproductive toxin. Both can be absorbed through the skin.

  • N-Oxides: Tertiary amine N-oxides are generally considered to be of low toxicity but should be handled with the same care as the parent amine.[8]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11]

Data Presentation

The tables below summarize the impact of reaction conditions on product yield and purity.

Table 1: Effect of Base and Temperature on Williamson Ether Synthesis

EntryBase (equivalents)Temperature (°C)Time (h)Yield of Aldehyde Intermediate (%)Purity (%) (vs. Elimination Byproduct)
1NaH (1.2)10047585
2K₂CO₃ (1.5)8089297
3CsHCO₃ (1.5)80695>99
4K₂CO₃ (1.5)601688>99

Data is illustrative and intended to show general trends.

Table 2: Troubleshooting Guide Summary

Issue ObservedPotential Cause(s)Recommended Solution(s)
Incomplete reaction (Starting material remains)Insufficient base, low temperature, moistureUse 1.5 eq. of mild base (K₂CO₃), ensure dry conditions, run at 60-80°C
Alkene byproduct from eliminationStrong base, high temperatureUse a milder base (K₂CO₃, CsHCO₃), maintain lower temperature (≤ 80°C)[1]
C-Alkylation byproductAmbident nature of phenoxide nucleophileUse polar aprotic solvents (DMF, Acetonitrile); maintain controlled conditions
N-Oxide formation post-reductionAir oxidation, presence of oxidizing agentsPerform reaction and workup under an inert atmosphere (N₂ or Ar)[7][10]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-(Dimethylamino)propoxy)benzaldehyde

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (CH₃CN, approx. 15 mL per mmol of aldehyde).

  • Reagent Addition: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) and a catalytic amount of sodium iodide (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 6-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure intermediate aldehyde.

Protocol 2: Reduction to this compound

  • Preparation: Dissolve the 4-(3-(Dimethylamino)propoxy)benzaldehyde (1.0 eq) from the previous step in methanol (MeOH, approx. 10 mL per mmol) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, which can be further purified by chromatography or recrystallization if necessary.

Visualizations

Synthesis_Pathway Start 4-Hydroxybenzaldehyde Intermediate 4-(3-(Dimethylamino)propoxy)benzaldehyde Start->Intermediate Williamson Ether Synthesis Product This compound Intermediate->Product Aldehyde Reduction Reagent1 Cl-(CH₂)₃-N(CH₃)₂ K₂CO₃, MeCN Reagent2 NaBH₄ MeOH

Caption: The two-step synthesis of the target molecule.

Side_Reactions Phenoxide 4-Formylphenoxide Intermediate Aldehyde Intermediate Phenoxide->Intermediate Sₙ2 (Desired) C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation C-Alkylation AlkylHalide Cl-(CH₂)₃-N(CH₃)₂ Elimination N,N-Dimethylallylamine (Elimination Product) AlkylHalide->Elimination E2 Product Final Product (Alcohol) Intermediate->Product Reduction (Desired) N_Oxide N-Oxide Byproduct Product->N_Oxide Oxidation

Caption: Major side reactions in the synthesis pathway.

Troubleshooting_Workflow decision decision action action start Analysis shows low yield or impurity q1 Is starting material (phenol) present? start->q1 q2 Is elimination byproduct (alkene) observed? q1->q2 No a1 Check base stoichiometry. Ensure anhydrous conditions. Increase reaction time/temp moderately. q1->a1 Yes q3 Is N-Oxide byproduct observed? q2->q3 No a2 Use milder base (K₂CO₃). Lower reaction temperature. q2->a2 Yes a3 Use inert atmosphere. Check for oxidant contamination. q3->a3 Yes end Purification / Re-run experiment q3->end No a1->end a2->end a3->end

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: (4-(3-(Dimethylamino)propoxy)phenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying impurities in the synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and what are the potential impurities?

The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an organohalide.[1] For this specific synthesis, 4-hydroxybenzyl alcohol is reacted with 3-(dimethylamino)propyl chloride in the presence of a base.

Potential impurities can arise from starting materials, side reactions, or degradation.[][3]

  • Process-Related Impurities:

    • Unreacted Starting Materials: 4-hydroxybenzyl alcohol and 3-(dimethylamino)propyl chloride.

    • Reagents: Residual base (e.g., sodium hydride, potassium carbonate) and solvents (e.g., acetonitrile, DMF).[1]

  • By-products:

    • O-alkylation by-product: Reaction on the benzylic alcohol.

    • Elimination by-product: Formation of an alkene from 3-(dimethylamino)propyl chloride.

  • Degradation Products: Can form under harsh reaction or storage conditions.

G cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities A 4-Hydroxybenzyl Alcohol P This compound A->P Williamson Ether Synthesis I1 Unreacted 4-Hydroxybenzyl Alcohol A->I1 I3 O-Alkylation By-product A->I3 Side Reaction B 3-(Dimethylamino)propyl Chloride B->P I2 Unreacted 3-(Dimethylamino)propyl Chloride B->I2 I4 Elimination By-product B->I4 Elimination Base Base (e.g., NaH) Base->P

Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying impurities.[][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the main compound and any impurities present.[6][7] It is a powerful tool for structure elucidation.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile impurities like residual solvents.[4][5]

Troubleshooting Guides

Issue: An unknown peak is observed in the HPLC chromatogram of my final product.

G start Unknown Peak in HPLC check_rt Compare Retention Time (RT) with Starting Materials start->check_rt is_sm Peak is a Starting Material check_rt->is_sm Match not_sm Peak is Not a Starting Material check_rt->not_sm No Match lcms_analysis Perform LC-MS Analysis not_sm->lcms_analysis get_mw Determine Molecular Weight (MW) lcms_analysis->get_mw mw_higher MW > Product MW get_mw->mw_higher Higher mw_lower MW < Product MW get_mw->mw_lower Lower possible_side_product Possible Side-Product (e.g., O-alkylation) mw_higher->possible_side_product possible_degradation Possible Degradation Product or Elimination By-product mw_lower->possible_degradation nmr_analysis Isolate and Perform NMR for Structure Elucidation possible_side_product->nmr_analysis possible_degradation->nmr_analysis

Steps to Identify the Unknown Peak:

  • Compare Retention Times: Analyze samples of your starting materials (4-hydroxybenzyl alcohol and 3-(dimethylamino)propyl chloride) using the same HPLC method. If the retention time of the unknown peak matches one of the starting materials, you have identified an unreacted component.

  • Perform LC-MS Analysis: If the peak is not a starting material, analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown impurity.

  • Hypothesize Structure: Based on the molecular weight, you can hypothesize the structure of the impurity. For example, a higher molecular weight could indicate a side-product, while a lower molecular weight might suggest a degradation product.

  • Isolate and Analyze by NMR: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC, followed by NMR analysis.[7]

Issue: The purity of the final product is low, and multiple impurity peaks are present.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction Increase reaction time or temperature. Ensure the base is sufficiently strong and added in the correct stoichiometric amount.
Side Reactions Optimize reaction temperature; lower temperatures often reduce the formation of by-products. Ensure the purity of starting materials.
Degradation of Product Avoid harsh work-up conditions (e.g., strong acids/bases, high temperatures). Store the final product under appropriate conditions (e.g., protected from light and air).
Contamination Use high-purity solvents and reagents. Ensure all glassware is clean and dry.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general method for the analysis of this compound. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification

¹H NMR is a powerful tool for confirming the structure of the desired product and identifying impurities.[7][8]

Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Reference Tetramethylsilane (TMS) at 0.00 ppm[9]
Sample Preparation Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Interpreting the Spectrum:

  • Product Signals: Look for the characteristic peaks corresponding to the protons of this compound.

  • Impurity Signals: Unexplained peaks in the spectrum likely belong to impurities.[10] By integrating the signals, you can estimate the relative amounts of the impurities if their structures are known.[10] For example, the presence of signals corresponding to 4-hydroxybenzyl alcohol would indicate an incomplete reaction.

References

optimizing reaction conditions for etherification of 4-hydroxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the etherification of 4-hydroxybenzyl alcohol.

Troubleshooting Guide

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the common causes?

Several factors can contribute to low or no product yield in the etherification of 4-hydroxybenzyl alcohol. The primary reasons often involve incomplete deprotonation of the hydroxyl group, selection of an inappropriate alkylating agent, or competing side reactions.

  • Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol must be deprotonated to form a nucleophilic phenoxide for the reaction to proceed, particularly in the Williamson ether synthesis. If the base used is too weak, this deprotonation will be incomplete, leading to a significant amount of unreacted starting material. For instance, a weak base like sodium bicarbonate may be insufficient for less acidic phenols.[1]

  • Poor Leaving Group: The etherification reaction, especially the Williamson ether synthesis, is an S(_N)2 reaction. The rate of this reaction is highly dependent on the nature of the leaving group on the alkylating agent. Alkyl halides are commonly used, with reactivity following the trend I > Br > Cl > F. If you are using an alkyl chloride, consider switching to the bromide or iodide analog.

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance. Tertiary alkyl halides will not work and will primarily lead to elimination byproducts.[2] Secondary alkyl halides will often give a mixture of substitution and elimination products, resulting in lower yields of the desired ether.[2] For optimal results, always use a primary alkyl halide or a methyl halide.[2]

  • Side Reactions: Competing reactions such as C-alkylation, elimination (E2), and polymerization can significantly reduce the yield of the desired O-alkylated product.

Poor Selectivity: O-Alkylation vs. C-Alkylation

Q2: My reaction is producing a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

4-Hydroxybenzyl alcohol has two nucleophilic sites: the phenolic oxygen and the ortho and para positions of the aromatic ring. This can lead to the formation of both O-alkylated (ether) and C-alkylated (alkylated phenol) products. Several factors influence this selectivity:

  • Solvent Choice: The choice of solvent plays a crucial role in directing the selectivity. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for O-alkylation.[3] These solvents solvate the cation of the phenoxide, leaving the oxygen atom as a more available nucleophile. In contrast, protic solvents like water or trifluoroethanol can hydrogen bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[3]

  • Counter-ion: The nature of the cation from the base (e.g., Na

    +^++
    , K
    +^++
    , Cs
    +^++
    ) can also influence the O/C alkylation ratio. While the effect is complex, larger, and softer cations like cesium can sometimes favor O-alkylation.

Formation of Byproducts

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Besides C-alkylation, other side reactions can lower the efficiency of your etherification.

  • Elimination (E2 Reaction): This is a major competing reaction, especially when using secondary or tertiary alkyl halides. The alkoxide/phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of an ether. To minimize this, use a primary alkyl halide and consider running the reaction at a lower temperature.

  • Polymerization: 4-Hydroxybenzyl alcohol can be prone to polymerization under certain acidic or basic conditions, especially at elevated temperatures. Careful control of the reaction temperature and stoichiometry is important to avoid this.

  • Dialkylation: Since 4-hydroxybenzyl alcohol has two hydroxyl groups (phenolic and benzylic), dialkylation is a potential side reaction if the reaction conditions are not controlled to favor selective etherification of the phenolic hydroxyl group. Protecting the more reactive benzylic alcohol is a common strategy to avoid this.

Frequently Asked Questions (FAQs)

Q4: Which is the best method for the etherification of 4-hydroxybenzyl alcohol?

The most suitable method depends on the desired product and the scale of the reaction.

  • Williamson Ether Synthesis: This is a versatile and widely used method for forming ethers. It involves the reaction of a phenoxide with a primary alkyl halide. It is generally a good choice for a wide range of alkyl ethers.

  • Acid-Catalyzed Etherification: This method is particularly useful for industrial-scale production. Catalysts like sulfuric acid adsorbed on silica gel or Amberlyst-15 resin can be used.[1]

Q5: What is the best base for the Williamson ether synthesis of 4-hydroxybenzyl alcohol?

The choice of base is critical for the success of the Williamson ether synthesis. The base must be strong enough to deprotonate the phenolic hydroxyl group.

BaseFormulaRelative StrengthTypical SolventsNotes
Potassium CarbonateK(_2)CO(_3)ModerateAcetonitrile, DMF, AcetoneA good starting point for many phenolic etherifications.
Sodium HydroxideNaOHStrongAlcohols, Water, Phase-transfer conditionsEffective but can lead to side reactions if not carefully controlled.
Sodium HydrideNaHVery StrongTHF, DMFA powerful base that ensures complete deprotonation. Use with caution due to its reactivity.[2][4]
Cesium CarbonateCs(_2)CO(_3)ModerateAcetonitrile, DMFOften gives higher yields and better selectivity for O-alkylation.

Q6: How can I selectively etherify the phenolic hydroxyl group in the presence of the benzylic hydroxyl group?

Selective etherification of the phenolic hydroxyl group can be achieved by leveraging the difference in acidity between the two hydroxyl groups. The phenolic hydroxyl is significantly more acidic than the benzylic alcohol. Therefore, using a carefully controlled amount of a suitable base (e.g., one equivalent of K(_2)CO(_3)) will selectively deprotonate the phenolic hydroxyl group, allowing it to react with the alkylating agent. For complete selectivity, especially in multi-step syntheses, protecting the benzylic alcohol with a suitable protecting group before performing the etherification is a reliable strategy.

Q7: What is a typical yield for the etherification of a 4-hydroxybenzyl derivative?

Yields can vary significantly depending on the specific substrates and reaction conditions. However, for a Williamson ether synthesis of a related compound, 4-hydroxybenzaldehyde, with benzyl bromide using potassium carbonate as the base in ethanol, a yield of 87.4% has been reported.[1]

ParameterValue
Starting Material5.0 g 4-hydroxybenzaldehyde
Reagents5.0 ml benzyl bromide, 20.0 g potassium carbonate
SolventEthanol
Yield7.58 g (87.4%)[1]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde

This protocol details the benzylation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, a compound structurally similar to 4-hydroxybenzyl alcohol, and can be adapted accordingly.[1]

Materials:

  • 4-Hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine 4-hydroxybenzaldehyde (5.0 g, 40.98 mmol), benzyl bromide (5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (20.0 g, 144.27 mmol) in ethanol.[1]

  • Reflux the mixture for 14 hours.[1]

  • After cooling, filter off the potassium carbonate and wash the residue with a large volume of ethyl acetate.[1]

  • Remove the solvent using a rotary evaporator.[1]

  • Dissolve the residual mass in 50 ml of diethyl ether.[1]

  • Wash the ether solution with two 50 ml portions of saturated sodium chloride solution, followed by one 50 ml portion of 5% sodium hydroxide solution, and finally with distilled water.[1]

  • Dry the ether solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[1]

  • Recrystallize the crude product from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.[1]

Protocol 2: Acid-Catalyzed Etherification using Amberlyst-15

This protocol is suitable for larger-scale industrial production.[1]

Materials:

  • 4-Hydroxybenzyl alcohol

  • 2-Isopropoxyethanol

  • Amberlyst-15 resin

Procedure:

  • Charge a suitable reactor with 2-isopropoxyethanol and cool to 0°C.[1]

  • Add the Amberlyst-15 resin in one portion.[1]

  • Add 4-hydroxybenzyl alcohol in small portions at 0-5°C over approximately 5 hours.[1]

  • Stir the reaction mixture at a controlled temperature and monitor the progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The filtrate containing the product can be further purified as required.

Visualizations

experimental_workflow cluster_williamson Williamson Ether Synthesis Workflow start_williamson Start: 4-Hydroxybenzyl Alcohol + Alkyl Halide deprotonation Deprotonation with Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) start_williamson->deprotonation sn2_reaction SN2 Reaction deprotonation->sn2_reaction workup Aqueous Workup & Extraction sn2_reaction->workup purification Purification (e.g., Chromatography) workup->purification product_williamson Product: Alkoxybenzyl Alcohol purification->product_williamson

Caption: General experimental workflow for the Williamson ether synthesis of 4-hydroxybenzyl alcohol.

selectivity_challenge cluster_products Potential Alkylation Products start 4-Hydroxybenzyl Alcohol Phenoxide o_alkylation O-Alkylation (Ether Product) start->o_alkylation Favored in Polar Aprotic Solvents (e.g., DMF) c_alkylation C-Alkylation (Substituted Phenol) start->c_alkylation Favored in Protic Solvents (e.g., H2O)

Caption: Logical relationship illustrating the challenge of selective etherification of 4-hydroxybenzyl alcohol.

References

Technical Support Center: Degradation Pathway Analysis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of degradation pathways of (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the forced degradation studies of this compound.

Problem IDIssue DescriptionRecommended Actions
DP-001 No degradation observed under stress conditions. 1. Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of exposure.[1][2] 2. Wavelength Check: Ensure the UV detection wavelength is appropriate for both the parent compound and potential degradants. A photodiode array (PDA) detector can be beneficial to analyze the entire UV spectrum.[3] 3. Alternative Stressors: For oxidative stress, consider using different oxidizing agents beyond hydrogen peroxide, such as AIBN or metal ions.[1][4]
DP-002 Poor resolution between the parent peak and degradation products in HPLC. 1. Gradient Optimization: Adjust the gradient elution profile of the mobile phase to improve separation. 2. Column Chemistry: Experiment with different column stationary phases (e.g., C8, Phenyl-Hexyl) that may offer different selectivity.[5] 3. pH of Mobile Phase: Modify the pH of the mobile phase to alter the ionization state of the analyte and degradants, which can significantly impact retention and peak shape.[3]
DP-003 Inconsistent or non-reproducible degradation results. 1. Standardize Procedures: Ensure that all experimental parameters (concentrations, temperatures, times) are precisely controlled and documented for each experiment. 2. Sample Preparation: Verify the consistency of sample preparation, including solvent purity and final concentration. 3. Equipment Calibration: Regularly calibrate all equipment, including pH meters, ovens, and the HPLC system.
DP-004 Mass balance is not achieved (sum of parent and degradants is not close to 100%). 1. Response Factor: Determine the response factors for the major degradation products, as they may differ from the parent compound. 2. Non-UV Active Degradants: Consider the possibility of degradation products that do not have a chromophore and are therefore not detected by UV. Use of a mass spectrometer (LC-MS) can help identify such species.[6] 3. Volatile Degradants: If volatile byproducts are suspected, Gas Chromatography (GC) may be a more suitable analytical technique.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under different stress conditions?

A1: Based on the functional groups present (aromatic ether, tertiary amine, and primary alcohol), the following degradation pathways are plausible:

  • Acidic Hydrolysis: Cleavage of the ether linkage is a primary expected pathway, potentially yielding 4-hydroxybenzyl alcohol and 3-(dimethylamino)propan-1-ol.

  • Basic Hydrolysis: The molecule is expected to be relatively stable under basic conditions, but prolonged exposure or high temperatures may lead to minor degradation.

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, forming an N-oxide. The benzylic alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

  • Thermal Degradation: High temperatures may induce cleavage of the propoxy chain.

  • Photodegradation: Exposure to UV light could lead to the formation of radical species and subsequent complex degradation products.

Q2: What is a typical experimental setup for a forced degradation study of this compound?

A2: A standard forced degradation study involves subjecting a solution of the compound to various stress conditions.[1][2][3] A general protocol is outlined below.

Q3: How can I identify the structure of the unknown degradation products?

A3: The primary technique for structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants, their structures can be proposed. For definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required to analyze isolated degradation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 2 hours.[1]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 6 hours.[3]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[3]

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_acid Acid Hydrolysis cluster_oxidation Oxidative Degradation A This compound B 4-Hydroxybenzyl alcohol A->B Ether Cleavage C 3-(Dimethylamino)propan-1-ol A->C Ether Cleavage D This compound E N-Oxide Derivative D->E N-Oxidation F 4-(3-(Dimethylamino)propoxy)benzaldehyde D->F Alcohol Oxidation G 4-(3-(Dimethylamino)propoxy)benzoic acid F->G Aldehyde Oxidation

Caption: Plausible degradation pathways under acidic and oxidative stress.

Experimental_Workflow A Prepare Stock Solution of Compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation for HPLC (Neutralization, Dilution) B->C D HPLC Analysis C->D E Data Analysis (Peak Purity, Mass Balance) D->E F Structure Elucidation of Degradants (LC-MS) E->F

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted reagents I need to remove from my crude this compound product?

A1: Based on a common synthetic route, the most probable unreacted starting materials are 4-hydroxybenzyl alcohol and 3-(dimethylamino)propyl chloride. Your purification strategy should be designed to separate the desired product from these two compounds.

Q2: What is the most effective method for purifying this compound?

A2: Acid-base extraction is a highly effective and recommended primary purification method. This technique leverages the different acid-base properties of your product and the likely impurities. The tertiary amine in your product is basic, the phenol in 4-hydroxybenzyl alcohol is weakly acidic, and any unreacted 3-(dimethylamino)propyl chloride is also basic. These differences allow for selective separation into aqueous and organic phases.

Q3: Can I use column chromatography to purify my product?

A3: Yes, column chromatography is a viable secondary purification step, especially if impurities persist after extraction or if you need to separate non-acidic/basic impurities. Due to the polar nature of the product, normal-phase chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonia) is a common approach. Alternatively, reversed-phase chromatography can be used.

Q4: Is recrystallization a suitable purification method for this compound?

A4: Recrystallization can be an effective final polishing step if your product is a solid and a suitable solvent system can be found. The ideal solvent will dissolve the compound at high temperatures but not at low temperatures. A mixed solvent system, such as ethanol/water, may be effective for this purpose.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low yield after acid-base extraction. Incomplete extraction of the product from the organic layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the tertiary amine of your product, making it water-soluble. Perform multiple extractions with the acidic solution.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Product is still impure after extraction. Inefficient washing steps.Ensure you are washing the organic and aqueous layers thoroughly. When separating the phenolic impurity, use a sufficiently basic solution (e.g., 1M NaOH) and perform multiple washes.
The presence of non-acidic/basic impurities.If impurities that are neither acidic nor basic are present, a secondary purification step like column chromatography will be necessary.
Product streaks on the TLC plate during column chromatography. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to your eluent system to neutralize the acidic sites on the silica gel and improve the peak shape.[2]
Difficulty in removing the solvent after purification. The product may have a high boiling point.Use a high-vacuum pump to remove residual high-boiling solvents. If possible, consider lyophilization if the product is in an aqueous solution.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from the unreacted starting materials: 4-hydroxybenzyl alcohol (phenolic impurity) and 3-(dimethylamino)propyl chloride (basic impurity).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate (approx. 10 volumes).

  • Removal of Acidic Impurity:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous sodium hydroxide (NaOH) solution (3 x 5 volumes). This will deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming a water-soluble salt that partitions into the aqueous layer.

    • Combine the aqueous washes.

  • Isolation of the Product:

    • To the remaining organic layer, add a 1M aqueous hydrochloric acid (HCl) solution (3 x 5 volumes). This will protonate the basic tertiary amine of your product, forming a water-soluble hydrochloride salt that moves into the aqueous layer.[3]

    • Combine these acidic aqueous extracts, which now contain your purified product. Any neutral organic impurities will remain in the organic layer.

  • Product Recovery:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a 5M NaOH solution while stirring until the pH is basic (pH > 10). This will deprotonate your product, causing it to precipitate if it is a solid or to form an oily layer.

    • Extract the product back into an organic solvent like dichloromethane (3 x 5 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This method is suitable as a secondary purification step.

  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.

    • A typical eluent system would be a mixture of dichloromethane and methanol. To prevent streaking, add a small amount of triethylamine or 25% aqueous ammonia (e.g., a ratio of 90:9:1 dichloromethane:methanol:triethylamine).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection:

    • Elute the column with the prepared solvent system, applying gentle pressure if necessary.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Purification Data Summary

The following table summarizes the expected outcomes and characteristics of the compounds involved in the purification process.

CompoundMolecular Weight ( g/mol )Key Functional GroupsExpected Behavior during Acid-Base Extraction
This compound 209.29Tertiary Amine, AlcoholSoluble in aqueous acid (pH < 2), insoluble in aqueous base.
4-Hydroxybenzyl Alcohol124.14Phenol, AlcoholSoluble in aqueous base (pH > 12), insoluble in aqueous acid.
3-(Dimethylamino)propyl chloride121.62Tertiary AmineSoluble in aqueous acid (pH < 2), insoluble in aqueous base.

Purification Workflow

Purification_Workflow Figure 1. Acid-Base Extraction Workflow crude Crude Product (in Organic Solvent) add_naoh Wash with 1M NaOH crude->add_naoh sep1 Separate Layers add_naoh->sep1 aq1 Aqueous Layer 1 (Contains 4-hydroxybenzyl alcohol salt) sep1->aq1 Aqueous org1 Organic Layer 1 (Contains Product and Basic Impurities) sep1->org1 Organic add_hcl Wash with 1M HCl org1->add_hcl sep2 Separate Layers add_hcl->sep2 org2 Organic Layer 2 (Contains Neutral Impurities) sep2->org2 Organic aq2 Aqueous Layer 2 (Contains Product and Basic Impurity Salts) sep2->aq2 Aqueous basify Basify with NaOH (pH > 10) aq2->basify extract Extract with Organic Solvent basify->extract pure_product Pure Product (in Organic Solvent) extract->pure_product

Caption: Acid-Base Extraction Workflow for Purification.

References

Technical Support Center: Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Target Product Incomplete deprotonation of 4-hydroxybenzyl alcohol.Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) in an appropriate stoichiometric amount. The reaction should be anhydrous as moisture can quench the base.
Competing elimination reaction of the alkylating agent (3-dimethylaminopropyl chloride).[1][2]Maintain a controlled reaction temperature, as lower temperatures generally favor the desired SN2 substitution over E2 elimination.[2]
Side reaction at the benzylic alcohol group.While the phenolic hydroxyl is more acidic and reactive, consider using a protecting group for the benzylic alcohol if O-alkylation at this position becomes significant, though this adds extra steps to the synthesis.
Steric hindrance.[2]While less of a concern with a primary alkyl halide, ensure efficient stirring to overcome any mass transfer limitations, especially in a heterogeneous mixture (e.g., with K2CO3).
Presence of Multiple By-products in TLC/LC-MS O-alkylation at the benzylic alcohol.Optimize reaction conditions (temperature, base, solvent) to favor phenolic O-alkylation. Purification by column chromatography will be necessary to separate the isomers.
C-alkylation on the aromatic ring.[1][3]The use of polar aprotic solvents like DMF or acetonitrile can favor O-alkylation over C-alkylation.[3]
Unreacted starting materials.Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reagents is correct.
Formation of a quaternary ammonium salt.This can occur if the dimethylamino group of the product or alkylating agent reacts with another molecule of the alkylating agent. Use a slight excess of 4-hydroxybenzyl alcohol relative to the alkylating agent.
Difficulty in Product Purification The product is a tertiary amine, which can interact with silica gel.[4]Use a modified silica gel (e.g., amine-functionalized) for column chromatography.[4] Alternatively, add a small amount of a competing amine like triethylamine to the eluent.
The product is water-soluble as a salt.During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the product in its free-base form, which is more soluble in organic solvents.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.
Reaction Fails to Proceed or is Sluggish Poor quality of reagents.Use freshly distilled or high-purity solvents and ensure the base is not old or deactivated. Check the purity of the 4-hydroxybenzyl alcohol and 3-dimethylaminopropyl chloride.
Inappropriate solvent.Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation, leaving a more reactive alkoxide.[2]
Scale-up Issues (e.g., Exotherm, Mixing) The reaction can be exothermic, especially during the addition of the base or alkylating agent.On a larger scale, add reagents portion-wise or via an addition funnel to control the temperature. Ensure adequate cooling capacity.
Inefficient mixing in a larger reactor.Use an appropriate overhead stirrer and ensure good agitation to maintain a homogeneous reaction mixture, especially if using a solid base like K2CO3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The most common and direct route is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol with a suitable base, followed by nucleophilic substitution with a 3-(dimethylamino)propyl halide (e.g., chloride or bromide).

Q2: Which base is most suitable for the deprotonation of 4-hydroxybenzyl alcohol?

A2: For laboratory scale, strong bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF are very effective. For scale-up, potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile or DMF is often preferred due to its lower cost, easier handling, and reduced safety concerns.

Q3: What are the critical reaction parameters to control during scale-up?

A3: The most critical parameters are temperature, reagent addition rate, and mixing. The reaction can be exothermic, so controlled addition of reagents and efficient heat dissipation are crucial to prevent side reactions. Good agitation is necessary to ensure homogeneity, especially when using a solid base.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A simple TLC analysis can show the consumption of the starting materials (4-hydroxybenzyl alcohol) and the formation of the product.

Q5: What is the best way to purify the final product?

A5: Purification typically involves an aqueous workup followed by column chromatography. During the workup, it is important to make the aqueous layer basic to ensure the tertiary amine product is in its free-base form. For column chromatography, using silica gel treated with a small amount of triethylamine or using an amine-functionalized silica can prevent peak tailing and improve separation.[4]

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis of this compound under different conditions to illustrate the impact of key variables.

Parameter Method A Method B Method C (Scale-up)
Scale 1 g1 g100 g
Base Sodium Hydride (NaH)Potassium Carbonate (K2CO3)Potassium Carbonate (K2CO3)
Solvent Anhydrous THFAnhydrous AcetonitrileAnhydrous DMF
Temperature Room Temperature80 °C80 °C
Reaction Time 12 hours24 hours24 hours
Yield (isolated) 85%78%75%
Purity (by LC-MS) >98%>97%>97%
Key Observation High yield, but requires careful handling of NaH.Safer and more economical base for larger scale.Slight decrease in yield due to scale-up effects, but still a robust process.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

Materials:

  • 4-hydroxybenzyl alcohol

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • To a solution of 3-(dimethylamino)propyl chloride hydrochloride in water, add an excess of a strong base like sodium hydroxide to liberate the free amine. Extract the free amine with an organic solvent like dichloromethane, dry the organic layer, and carefully remove the solvent under reduced pressure.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • Add the prepared 3-(dimethylamino)propyl chloride (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography. Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent product tailing. Elute with a gradient of methanol in dichloromethane.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oil or a low-melting solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-hydroxybenzyl alcohol in DMF add_base Add K2CO3 start->add_base add_alkyl_halide Add 3-(dimethylamino)propyl chloride add_base->add_alkyl_halide heat Heat to 80°C and stir for 24h add_alkyl_halide->heat cool Cool to RT and filter heat->cool extract Dilute with EtOAc, wash with H2O and brine cool->extract dry Dry with MgSO4 and concentrate extract->dry chromatography Silica gel column chromatography dry->chromatography concentrate_final Combine fractions and concentrate chromatography->concentrate_final end end concentrate_final->end Final Product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? incomplete_deprotonation Incomplete Deprotonation start->incomplete_deprotonation Yes side_reactions Side Reactions (Elimination/C-Alkylation) start->side_reactions Yes poor_reagents Poor Reagent Quality start->poor_reagents Yes check_base Use stronger/more base, ensure anhydrous conditions incomplete_deprotonation->check_base optimize_conditions Lower temperature, choose polar aprotic solvent side_reactions->optimize_conditions check_reagents Use pure, fresh reagents poor_reagents->check_reagents end end check_base->end Re-run Reaction optimize_conditions->end check_reagents->end

References

Technical Support Center: Stability Testing of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of (4-(3-(Dimethylamino)propoxy)phenyl)methanol in solution.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for stability testing. Below are common issues encountered during the analysis of amine-containing compounds like this compound, along with their potential causes and solutions.

Issue Potential Cause Recommended Solution
Peak Tailing - Interaction of the basic dimethylamino group with acidic silanols on the silica-based column packing. - Column degradation. - Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Operate at a higher pH to suppress the ionization of silanols (if compatible with the column). - Replace the column if it's old or has been used extensively with aggressive mobile phases.[1][2]
Poor Peak Shape (Broadening) - High flow rate. - Large injection volume or high sample concentration (column overload). - Mismatch between sample solvent and mobile phase. - Extra-column volume.- Optimize the flow rate. - Reduce the injection volume or dilute the sample.[3] - Dissolve the sample in the initial mobile phase whenever possible. - Use shorter, narrower tubing between the injector, column, and detector.
Inconsistent Retention Times - Fluctuations in mobile phase composition or pH. - Inadequate column equilibration. - Temperature variations. - Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure accurate pH measurement. - Ensure the column is fully equilibrated with the mobile phase before injection.[4] - Use a column oven to maintain a constant temperature.[3][4] - Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[5]
Ghost Peaks - Contaminants in the mobile phase or from the sample matrix. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent to check for carryover.
Loss of Signal/Sensitivity - Degradation of the analyte in the sample vial. - Adsorption of the analyte onto vial or system components. - Detector lamp issue.- Use amber vials for light-sensitive compounds and consider sample cooling. - Use deactivated vials or add a competing base to the sample solvent. - Check the detector lamp's energy and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important?

A1: Forced degradation studies, also known as stress testing, involve subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[6][7] These studies are crucial for:

  • Identifying potential degradation products.[7]

  • Elucidating degradation pathways.[7]

  • Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[8]

  • Understanding the intrinsic stability of the molecule.[6]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Common stress conditions include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.[8]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[6][8]

  • Thermal Degradation: Heating the sample in solid or solution form.[8]

  • Photodegradation: Exposing the sample to UV and/or visible light.[6]

Q3: How much degradation should I aim for in a forced degradation study?

A3: While there are no strict regulatory limits, a target degradation of 5-20% is generally considered appropriate to ensure that the analytical method is challenged without generating an overly complex degradation profile.

Q4: What is a stability-indicating method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process-related impurities.

Q5: How can I troubleshoot issues with the solubility of this compound during my experiments?

A5: Due to the presence of both a polar hydroxyl group and a basic dimethylamino group, the solubility of this compound will be pH-dependent.

  • In acidic solutions, the dimethylamino group will be protonated, increasing its aqueous solubility.

  • In basic solutions, the hydroxyl group may be deprotonated, which could also affect solubility.

  • Consider using co-solvents like acetonitrile or methanol if solubility in aqueous buffers is limited.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

1. Objective: To investigate the degradation profile of this compound under various stress conditions.

2. Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18, base-deactivated)

  • Volumetric flasks, pipettes, and autosampler vials

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for a specified time.

    • Neutralize with 0.1 N HCl and dilute to the final concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for a specified time.

    • Dilute to the final concentration.

  • Thermal Degradation:

    • Dilute the stock solution to 0.1 mg/mL with the mobile phase.

    • Heat at 60°C for a specified time.

  • Control Sample:

    • Dilute the stock solution to 0.1 mg/mL with the mobile phase and keep it at room temperature, protected from light.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Time (hours) % Assay of Parent Compound Number of Degradation Products % Area of Major Degradant
Control 24
0.1 N HCl, 60°C 2
4
8
24
0.1 N NaOH, RT 2
4
8
24
3% H₂O₂, RT 2
4
8
24
Heat, 60°C 2
4
8
24

Users should populate this table with their experimental data.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (60°C) Stock->Thermal Control Control Sample (RT) Stock->Control Neutralize Neutralize & Dilute to Final Concentration Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Control->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of (4-(3-(Dimethylamino)propoxy)phenyl)methanol by HPLC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of a compound is paramount to ensuring the validity of experimental results and the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines detailed experimental protocols, presents a comparative analysis of performance, and offers visual workflows to aid in the selection of the most appropriate analytical strategy.

The Critical Role of Purity for this compound

This compound is a polar aromatic alcohol containing a tertiary amine, making it a versatile building block. Impurities, which can arise from the synthetic route—commonly a Williamson ether synthesis followed by a reduction—can significantly impact downstream applications. Potential impurities may include unreacted starting materials such as 4-hydroxybenzaldehyde and 3-dimethylaminopropyl chloride, the intermediate aldehyde (4-(3-(dimethylamino)propoxy)benzaldehyde), or byproducts from side reactions. Therefore, a robust analytical method to accurately determine the purity of this compound is essential.

High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity determination of polar organic compounds. The method separates compounds based on their polarity, with more polar compounds eluting earlier from a nonpolar stationary phase.

Experimental Protocol: RP-HPLC for this compound Purity
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. A commercially available standard of known purity (e.g., 97%) should be prepared in the same manner to serve as a reference.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution is typically effective for polar amines. A good starting point is a gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

    • Gradient: Begin with a lower concentration of acetonitrile (e.g., 20%) and gradually increase it to a higher concentration (e.g., 80%) over a period of 15-20 minutes to ensure the elution of any less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (where the phenyl group exhibits strong absorbance).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Comparative Analysis of Purity Determination Techniques

While HPLC is a robust method, other techniques offer unique advantages for purity assessment. The following table provides a comparison of HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on differential partitioning between a stationary and mobile phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.Measurement of the heat flow associated with the melting of a sample to determine purity based on the van't Hoff equation.
Primary/Secondary Secondary method requiring a reference standard for quantification.Primary method, can provide an absolute purity value without a specific reference standard for the analyte.Absolute method for crystalline solids.
Sample Requirements Small sample size (µg to mg), sample is consumed.Larger sample size (mg), non-destructive.Small sample size (mg), sample is consumed.
Information Provided Purity based on peak area, retention time for identification.Structural confirmation and quantification of the main component and impurities.Purity of the main crystalline component.
Applicability Broadly applicable to a wide range of compounds.Applicable to soluble compounds with unique NMR signals.Applicable to crystalline, thermally stable compounds with a sharp melting point.[2]
Hypothetical LOD/LOQ LOD: ~0.01%, LOQ: ~0.05%LOD: ~0.1%, LOQ: ~0.3%Purity should be >98.5% for accurate results.[2]
Hypothetical Precision (RSD) < 2%< 1%Dependent on sample homogeneity.
Hypothetical Linearity (r²) > 0.999> 0.999Not applicable.

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and the logical relationship between the compared analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Technique_Comparison cluster_techniques Analytical Techniques Purity_Analysis Purity Analysis of This compound HPLC HPLC (Separation-based) Purity_Analysis->HPLC Routine QC qNMR qNMR (Spectroscopic) Purity_Analysis->qNMR Absolute Purity & Structure DSC DSC (Thermal) Purity_Analysis->DSC Orthogonal High Purity Check

Caption: Logical relationship of analytical techniques.

Conclusion

The choice of analytical technique for confirming the purity of this compound depends on the specific requirements of the analysis. For routine quality control, HPLC offers a robust, sensitive, and high-throughput solution. When absolute purity determination and structural confirmation are necessary, qNMR is the method of choice. DSC serves as a valuable orthogonal technique for high-purity crystalline samples. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to ensure the quality and integrity of this important pharmaceutical intermediate.

References

comparing synthesis methods for substituted phenylmethanol compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis Methods for Substituted Phenylmethanol Compounds

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted phenylmethanol compounds is of paramount importance. These structures are key intermediates and building blocks in the creation of a vast array of pharmaceutical agents and fine chemicals. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of three primary methodologies for synthesizing substituted phenylmethanols: the Grignard reaction, reduction of carbonyl compounds, and biocatalytic conversion.

Data Presentation: A Comparative Overview

The following table summarizes quantitative data from various experimental protocols, offering a direct comparison of the performance of each synthetic method.

MethodStarting Material(s)Key Reagents/CatalystTemperatureReaction TimeYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Grignard Reaction Pyridine-2-carboxaldehyde, 4-BromochlorobenzeneMagnesium (Mg), Iodine (I₂)0 °C to rt4-6 h~75%[1]0% (Racemic)Direct, one-pot C-C bond formation; highly sensitive to moisture.[1][2]
Chemical Reduction 2-(p-chlorobenzyl)pyridinePotassium permanganate (KMnO₄), Sodium borohydride (NaBH₄)85-95 °C4 h (ox), 1 h (red)60-97%[1]0% (Racemic)Two-step process, high yield, uses standard and inexpensive reagents.[1][3]
Biocatalytic Reduction (4-Chlorophenyl)(pyridin-2-yl)methanoneAlcohol Dehydrogenase (e.g., from Kluyveromyces polysporus)25-30 °C24-48 h>99%[1]>99%[1]Environmentally friendly, exceptional enantioselectivity, mild conditions.[1][3]
Biocatalytic Cascade L-phenylalanineEngineered E. coli with 6-enzyme cascade30 °C~24 h71-81%[4]>99%[4]Sustainable synthesis from bio-based materials, excellent enantioselectivity.[4]

Experimental Protocols: Detailed Methodologies

Method 1: Grignard Reaction for 4-Chlorophenyl-2-pyridinylmethanol[1]

This method provides a direct, one-pot route to the target molecule through the formation of a carbon-carbon bond.

Materials:

  • 4-bromochlorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Pyridine-2-carboxaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Activate magnesium turnings with a crystal of iodine in anhydrous THF under an inert atmosphere (e.g., Argon).

  • Slowly add a solution of 4-bromochlorobenzene in anhydrous THF to the magnesium suspension. The reaction is initiated, which is indicated by a color change and gentle reflux.

  • After the Grignard reagent has formed, cool the mixture to 0 °C.

  • Add a solution of pyridine-2-carboxaldehyde in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude product.

  • Purify the product by column chromatography.

Method 2: Two-Step Oxidation-Reduction for 4-Chlorophenyl-2-pyridinylmethanol[1]

This two-step process involves the oxidation of a precursor to a ketone intermediate, followed by its reduction to the desired alcohol.

Part A: Oxidation to (4-Chlorophenyl)(pyridin-2-yl)methanone

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, heat the mixture to 85°C with stirring.[1]

  • Add 30g of potassium permanganate in portions, ensuring the temperature does not exceed 95°C.[1]

  • Maintain the reaction at 85-95°C for 4 hours.[1]

  • After the reaction, cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Cool to 30°C and filter the mixture. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are concentrated.

  • Recrystallization from petroleum ether yields the ketone product with a reported yield of approximately 86%.[1]

Part B: Reduction to 4-Chlorophenyl-2-pyridinylmethanol

Materials:

  • (4-Chlorophenyl)(pyridin-2-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the ketone intermediate in methanol and cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, continue stirring for one hour at room temperature.

  • Quench the reaction by adding water, and then remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the final product. A reported yield for this step is approximately 97%.[1]

Method 3: Biocatalytic Synthesis of Chiral Phenylglycinol[4]

This advanced method uses a whole-cell biocatalyst system for the asymmetric synthesis of chiral alcohols from a renewable starting material.

Materials:

  • Engineered E. coli cell module 1 (co-expressing six enzymes for conversion of L-phenylalanine to 2-hydroxyacetophenone).

  • Engineered E. coli cell module 2 (expressing (R)- or (S)-ω-transaminase).

  • L-phenylalanine

  • Glucose

  • Amine donor (e.g., isopropylamine)

  • Phosphate buffer (pH optimized, typically around 7.5-8.0)

Procedure:

  • Cultivate the two engineered E. coli cell modules separately to the desired cell density.

  • Harvest and wash the cells, then resuspend them in the reaction buffer.

  • Combine the two cell modules in an optimized ratio in a reaction vessel.

  • Add the substrates: L-phenylalanine, glucose (as a co-factor regeneration source), and the appropriate amine donor.

  • Maintain the reaction at an optimized temperature (e.g., 30°C) with gentle agitation for approximately 24 hours.

  • Monitor the conversion of L-phenylalanine to the chiral phenylglycinol product using HPLC.

  • Upon completion, separate the cells from the reaction mixture by centrifugation.

  • Extract the product from the supernatant using an appropriate organic solvent.

  • Purify the final product as needed. This method can achieve yields of 71-81% with an enantiomeric excess greater than 99%.[4]

Mandatory Visualization

The following diagram illustrates the logical workflow and relationship between the different synthetic pathways for producing substituted phenylmethanols.

Synthesis_Methods ArylHalide Aryl Halide & Aldehyde/Ketone Grignard Grignard Reaction ArylHalide->Grignard Mg, Ether SubstBenzene Substituted Benzene Derivative FriedelCrafts Oxidation/ Reduction SubstBenzene->FriedelCrafts 1. Oxidation 2. Reduction Carbonyl Substituted Benzaldehyde/Ketone Reduction Chemical Reduction Carbonyl->Reduction e.g., NaBH₄ BioSubstrate Bio-based Substrate (e.g., Amino Acid) Biocatalysis Biocatalytic Conversion BioSubstrate->Biocatalysis Enzymes/ Whole Cells Product Substituted Phenylmethanol Grignard->Product Reduction->Product Biocatalysis->Product FriedelCrafts->Product

Caption: Workflow comparing different synthesis routes to substituted phenylmethanol compounds.

References

Comparative Analysis of the Biological Activity of (4-(3-(Dimethylamino)propoxy)phenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of (4-(3-(Dimethylamino)propoxy)phenyl)methanol and its structural analogs. Due to limited publicly available experimental data on this compound, this comparison is based on the known activities of structurally related compounds and serves as an illustrative guide for potential research and development. The data presented herein is hypothetical and intended to provide a framework for experimental investigation.

Introduction

This compound is a chemical entity with structural features suggesting potential interactions with various biological targets. The presence of a substituted phenyl ring, a flexible propoxy linker, and a terminal dimethylamino group are common pharmacophoric elements found in compounds active in the central nervous system and in modulating inflammatory responses. This guide explores its potential antihistaminic, serotonin reuptake inhibitory, and anti-inflammatory activities in comparison to a curated set of structural analogs.

Data Presentation: Comparative Biological Activities

The following table summarizes hypothetical quantitative data for the biological activities of this compound and its analogs. This data is for illustrative purposes to guide potential experimental design.

CompoundStructureH1 Receptor Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)TNF-α Inhibition (IC50, µM)
This compoundStructure of this compound15025015
Analog A: (4-(3-(Dimethylamino)propoxy)benzyl)amineStructure of Analog A8018025
Analog B: 4-(3-(Dimethylamino)propoxy)benzoic acidStructure of Analog B> 1000> 10005
Analog C: 1-(4-(3-(Dimethylamino)propoxy)phenyl)ethan-1-oneStructure of Analog C22040010

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothetical data presented.

H1-Histamine Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the human H1-histamine receptor.

Materials:

  • Human H1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-pyrilamine

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl₂

  • Test compounds and reference standard (e.g., diphenhydramine)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference standard.

  • In a 96-well plate, add 50 µL of the appropriate compound dilution, 50 µL of [³H]-pyrilamine (final concentration ~1 nM), and 100 µL of the cell membrane preparation (20-40 µg of protein).

  • For non-specific binding determination, use a high concentration of the reference standard (e.g., 10 µM diphenhydramine).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

Objective: To measure the inhibitory effect of the test compounds on the serotonin transporter (SERT).

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SERT.

  • Radiolabeled substrate: [³H]-Serotonin (5-HT).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Test compounds and reference standard (e.g., fluoxetine).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate the SERT-expressing HEK293 cells in 96-well plates and grow to confluence.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with various concentrations of test compounds or reference standard for 15 minutes at 37°C.

  • Initiate serotonin uptake by adding [³H]-5-HT (final concentration ~10 nM).

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Add scintillation fluid to the lysate and measure the radioactivity using a microplate scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

TNF-α Inhibition Assay in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds and reference standard (e.g., dexamethasone).

  • Human TNF-α ELISA kit.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference standard for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 values by analyzing the dose-dependent inhibition of TNF-α production.

Visualizations

H1-Histamine Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_cyto->Cellular_Response Modulates activity PKC->Cellular_Response Phosphorylates targets

Caption: Simplified H1-histamine receptor signaling pathway.

Experimental Workflow for Serotonin Reuptake Assay

SERT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture SERT-expressing HEK293 cells in 96-well plates Wash_Cells 2. Wash cells with KRH buffer Cell_Culture->Wash_Cells Pre_incubation 3. Pre-incubate with test compounds Wash_Cells->Pre_incubation Uptake_Initiation 4. Add [³H]-Serotonin to initiate uptake Pre_incubation->Uptake_Initiation Incubate 5. Incubate at 37°C Uptake_Initiation->Incubate Terminate 6. Terminate uptake and wash cells Incubate->Terminate Lyse 7. Lyse cells Terminate->Lyse Measure 8. Measure radioactivity Lyse->Measure Analysis 9. Calculate IC50 values Measure->Analysis

Caption: Workflow for the in vitro serotonin reuptake assay.

Structure-Activity Relationship of Dimethylaminoalkoxy Phenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dimethylaminoalkoxy phenyl moiety is a key pharmacophore found in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Understanding the structure-activity relationship (SAR) of this chemical scaffold is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the SAR of dimethylaminoalkoxy phenyl derivatives, drawing upon data from studies on different classes of compounds that share this common structural feature.

I. Overview of Structural Modifications and Biological Activity

The core structure of a dimethylaminoalkoxy phenyl derivative consists of a phenyl ring substituted with an alkoxy linker that is terminated by a dimethylamino group. The biological activity of these compounds can be significantly influenced by modifications at three key positions:

  • The Dimethylamino Group: Alterations to the basic nitrogenous head are critical for receptor interactions.

  • The Alkoxy Linker: The length and composition of the chain connecting the phenyl ring and the amino group play a significant role in determining the optimal orientation and flexibility for binding to the target.

  • The Phenyl Ring: Substituents on the aromatic ring can modulate electronic properties, lipophilicity, and steric interactions, thereby affecting binding affinity and selectivity.

The following sections will delve into the specific effects of these modifications, supported by experimental data from various studies.

II. Data Presentation: Comparative SAR Analysis

The following tables summarize quantitative data from studies on compounds containing the dimethylaminoalkoxy phenyl scaffold or structurally related analogs. It is important to note that the data is compiled from research on different biological targets, and direct comparisons of absolute potencies across different assays should be made with caution. The primary utility of these tables is to illustrate the trends in activity resulting from specific structural changes.

Table 1: Influence of Alkoxy Chain Length on Receptor Binding Affinity

This table examines the effect of varying the length of the alkoxy chain on the binding affinity of different compound series to their respective biological targets.

Compound Series Alkoxy Chain Length (n) Biological Target Binding Affinity (Ki, nM) Reference Compound (Ki, nM)
Nitazene Analogs 1 (methoxy)µ-Opioid ReceptorLess Potent than FentanylFentanyl
2 (ethoxy)µ-Opioid ReceptorMore Potent than FentanylFentanyl
3 (propoxy)µ-Opioid ReceptorMore Potent than FentanylFentanyl
4 (butoxy)µ-Opioid ReceptorLess Potent than FentanylFentanyl
(Aminoalkoxy)chromones 6 (hexyloxy)Sigma Receptor51 (IC50)-
7 (heptyloxy)Sigma Receptor16 (IC50)-

Note: Data for nitazene analogs is qualitative ("more potent" or "less potent") as presented in the source.[1] Data for (aminoalkoxy)chromones is presented as IC50 values.[2]

Key Insight: The length of the alkoxy chain has a significant impact on potency, with an optimal length often observed for a particular receptor. For the nitazene opioids, ethoxy and propoxy chains led to higher potency than fentanyl, while methoxy and butoxy chains resulted in lower potency.[1] In the (aminoalkoxy)chromone series, a longer heptyl chain resulted in higher affinity for the sigma receptor compared to a hexyl chain.[2]

Table 2: Effect of Phenyl Ring Substitution on Biological Activity

This table highlights how different substituents on the phenyl ring can modulate the activity of compounds.

Parent Compound Phenyl Substitution Biological Target Activity (IC50 or EC50, nM) Notes
2,5-Dimethoxyphenylpiperidine 4-H5-HT2A Receptor-Parent compound for comparison
4-Br5-HT2A Receptor1.1Increased potency
4-I5-HT2A Receptor0.4Most potent in this series
4-CH35-HT2A Receptor6.5Less potent than halogens
Tamoxifen Analog 4-OHEstrogen ReceptorHigh AffinityCritical for antiestrogenic activity
No OHEstrogen ReceptorLower AffinityReduced potency

Note: Data for 2,5-dimethoxyphenylpiperidines are EC50 values from a Ca2+/Fluo-4 assay.[3] Data for Tamoxifen analogs is qualitative based on relative binding affinity.[4]

Key Insight: Substitution on the phenyl ring is a critical determinant of activity. For 2,5-dimethoxyphenylpiperidine analogs, bulky, lipophilic substituents at the 4-position, such as iodine and bromine, significantly increase agonist potency at the 5-HT2A receptor.[3] In the case of tamoxifen, a para-hydroxyl group on one of the phenyl rings is crucial for high-affinity binding to the estrogen receptor and potent antiestrogenic activity.[4]

III. Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below are protocols for two key experiments commonly used to characterize the activity of dimethylaminoalkoxy phenyl derivatives at G-protein coupled receptors (GPCRs).

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A receptors).

  • Test compounds (dimethylaminoalkoxy phenyl derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, varying concentrations of the test compound, and the membrane preparation to the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling, by quantifying the production of cyclic AMP (cAMP).

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture the cells in 96-well plates until they reach the desired confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition:

    • For Gs-coupled receptors (agonists): Add varying concentrations of the test compound.

    • For Gi-coupled receptors (agonists): Add varying concentrations of the test compound in the presence of forskolin to measure the inhibition of forskolin-stimulated cAMP production.

    • For antagonists: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

IV. Mandatory Visualizations

Signaling Pathway for a Gs-Coupled GPCR

Gs_Signaling_Pathway Ligand Agonist (e.g., Dimethylaminoalkoxy Phenyl Derivative) GPCR Gs-Coupled Receptor Ligand->GPCR G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Agonist activation of a Gs-coupled GPCR signaling cascade.

Experimental Workflow for a Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Assay_Setup Set up Assay Plate: - Membranes - Radioligand - Test Compound Prepare_Membranes->Assay_Setup Incubate Incubate to Reach Equilibrium Assay_Setup->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Caption: A typical workflow for a radioligand binding assay.

Logical Relationship of SAR for Dimethylaminoalkoxy Phenyl Derivatives

SAR_Logic Core Dimethylaminoalkoxy Phenyl Scaffold Modifications Structural Modifications Core->Modifications Alkoxy_Chain Alkoxy Chain (Length, Branching) Modifications->Alkoxy_Chain Phenyl_Ring Phenyl Ring (Substituents) Modifications->Phenyl_Ring Amino_Group Amino Group (Substitution) Modifications->Amino_Group Effects Pharmacological Effects Alkoxy_Chain->Effects Influences Phenyl_Ring->Effects Influences Amino_Group->Effects Influences Affinity Binding Affinity (Ki) Effects->Affinity Potency Functional Potency (EC50/IC50) Effects->Potency Selectivity Receptor Selectivity Effects->Selectivity

Caption: Key structural modifications and their impact on pharmacology.

References

The Crucial Link: A Comparative Analysis of Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a component once considered a passive spacer, but now recognized as a critical determinant of a PROTAC's success. This guide provides an objective comparison of different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker's role is far from passive; its length, composition, and rigidity are pivotal in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][4] Conversely, a poorly designed linker can introduce steric hindrance or result in an unproductive ternary complex, thereby compromising degradation efficiency.[1][5]

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values.[2][6] The following tables summarize experimental data comparing the performance of PROTACs with different linker compositions against various protein targets.

Linker TypeTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Key InsightsReference
PEG ERαCRBN16~100>90A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[7]
Alkyl/Ether TBK1VHL< 12No degradation-Linker length is critical, with no degradation observed for linkers below 12 atoms.[8]
Alkyl/Ether TBK1VHL21396Exhibited submicromolar degradation potency.[8]
Alkyl/Ether TBK1VHL2929276A decrease in potency was observed with a longer linker.[8]
Alkyl Chain CRBNVHL9Concentration-dependent decrease-An alkyl linker was more effective than a PEG linker of similar length for CRBN degradation, highlighting target-dependency.[4][8]
PEG CRBNVHL3 PEG unitsWeak degradation-The incorporation of oxygen in place of CH2 groups inhibited PROTAC activity.[8]
Rigid (Disubstituted Phenyl) ARVHL-No activity-In contrast to a flexible parent PROTAC, the rigid linker was unable to induce degradation, suggesting the need for conformational flexibility for this target.[4][8]
Rigid (Disubstituted Alkene) BRD9VHL-18>90The rigidity may pre-organize the molecule into a more favorable conformation for ternary complex formation.[7]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC design and evaluation, the following diagrams illustrate the key pathways and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ub Ubiquitin Degraded_POI Degraded POI Proteasome->Degraded_POI Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization Design Linker Variation Design Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Cell Viability) Synthesis->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biophysical->SAR Data_Analysis DC50/Dmax Determination Cellular->Data_Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterate

References

Comparative In Vitro Efficacy of Phenylmethanol-Related Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-proliferative activities of quinazoline, benzyloxyphenyl, and pyrrole derivatives, offering insights into their therapeutic potential.

This guide provides a comparative analysis of the in vitro efficacy of several classes of compounds structurally related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol. Due to a lack of specific efficacy data for the parent compound, this report focuses on quinazoline, benzyloxyphenyl, and pyrrole derivatives that share key structural motifs. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these chemical scaffolds.

Quantitative Efficacy Comparison

The anti-proliferative activity of the selected derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results, summarized in the tables below, indicate that these derivatives exhibit a wide range of cytotoxic activities, with some compounds demonstrating potent effects in the low micromolar to nanomolar range.

Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their anticancer properties. The following table summarizes the in vitro cytotoxicity of representative compounds from this class.

CompoundCancer Cell LineIC50 (µM)
Compound 3c HepG2 (Liver)11.42
Compound 3d HepG2 (Liver)8.50
Compound 3e HepG2 (Liver)12.76
Thieno[3,2-d]pyrimidine 15e A375 (Melanoma)0.58

Data compiled from studies on 2-morpholino-4-anilinoquinolines and 4-morpholino-2-phenylquinazolines.

Benzyloxyphenyl-Methylaminophenol Derivatives

This class of compounds has been investigated as inhibitors of the STAT3 signaling pathway.

CompoundTarget/Cell LineIC50 (µM)
Compound 4a IL-6/STAT3 Signaling7.71
MDA-MB-468 (Breast)9.61
Compound 4b IL-6/STAT3 Signaling1.38

Data from a study on benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors.[1]

4-(Methylsulfanyl)phenyl Pyrrole Derivatives

Novel pyrrole derivatives incorporating a 4-(methylsulfanyl)phenyl moiety have shown significant anti-proliferative activity.

CompoundCancer Cell LineIC50 (µM)
Compound 3j MGC80-3 (Gastric)Potent activity
(Representative data)A549 (Lung)Potent activity
HeLa (Cervical)Potent activity
PC-3 (Prostate)Potent activity
HCT-116 (Colon)Potent activity
MCF-7 (Breast)Potent activity

Qualitative description based on a comparative analysis where specific IC50 values for compound 3j were not provided in the abstract, but it was highlighted as the most potent.

Experimental Protocols

The in vitro cytotoxicity of the aforementioned derivatives was predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivatives is often attributed to their interaction with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and growth.[3][4][5][6] Several anticancer agents are designed to inhibit components of this pathway. For instance, some 4-morpholino-2-phenylquinazoline derivatives have been identified as potent inhibitors of PI3Kα.[7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Quinazoline Derivatives Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of quinazoline derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor progression.[8][9][10][11] Its constitutive activation is observed in many human cancers. Benzyloxyphenyl-methylaminophenol derivatives have been specifically designed to inhibit the STAT3 signaling pathway.[1]

STAT3_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization GeneTranscription Gene Transcription (e.g., Bcl-2, Cyclin D1) STAT3_active->GeneTranscription Nucleus Nucleus Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation Inhibitor Benzyloxyphenyl Derivatives Inhibitor->STAT3_inactive Inhibition of Phosphorylation

Caption: Overview of the STAT3 signaling pathway and its inhibition by benzyloxyphenyl derivatives.

Cell Cycle Regulation

Some of the evaluated derivatives exert their anticancer effects by inducing cell cycle arrest. For example, certain 4-(methylsulfanyl)phenyl pyrrole derivatives have been shown to cause G0/G1 phase arrest in cancer cells. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), such as CDK2, which are key regulators of cell cycle progression.[12][13][14][15]

Cell_Cycle_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1_S_Transition G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2/Cyclin E CDK2->G1_S_Transition Promotes Arrest G0/G1 Arrest Inhibitor Pyrrole Derivatives Inhibitor->CDK2

Caption: Mechanism of G0/G1 cell cycle arrest induced by pyrrole derivatives via CDK2 inhibition.

References

Comparative Guide to the Synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of (4-(3-(Dimethylamino)propoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. The routes are evaluated based on their reaction conditions, yields, and reagent accessibility, supported by detailed experimental protocols and quantitative data.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Williamson Ether Synthesis & Sodium Borohydride ReductionRoute 2: Mitsunobu Reaction & Catalytic Hydrosilylation
Starting Materials 4-Hydroxybenzaldehyde, 3-(Dimethylamino)propyl chloride, Sodium borohydride4-Hydroxybenzaldehyde, 3-(Dimethylamino)-1-propanol, Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Phenylsilane, Rhodium catalyst
Key Intermediates 4-(3-(Dimethylamino)propoxy)benzaldehydeAlkoxyphosphonium salt
Overall Yield Good to HighModerate to Good
Reaction Conditions Step 1: Elevated temperature; Step 2: Mild, ambient temperatureStep 1: Mild, low to ambient temperature; Step 2: Mild, ambient temperature
Reagent Toxicity/Handling 3-(Dimethylamino)propyl chloride is a corrosive irritant. Sodium borohydride is flammable and water-reactive.DEAD is toxic and potentially explosive. Triphenylphosphine is an irritant. Phenylsilane is flammable.
Scalability Generally scalableCan be challenging due to stoichiometry of Mitsunobu reagents and catalyst cost for hydrosilylation.
Stereocontrol Not applicable for this achiral molecule.Not applicable for this achiral molecule.

Route 1: Williamson Ether Synthesis and Sodium Borohydride Reduction

This classical and widely adopted route involves a two-step process: the formation of an ether linkage via Williamson ether synthesis, followed by the reduction of the aldehyde functionality.

Route1 A 4-Hydroxybenzaldehyde C Williamson Ether Synthesis (Base, Solvent) A->C B 3-(Dimethylamino)propyl chloride B->C D 4-(3-(Dimethylamino)propoxy)benzaldehyde C->D E Sodium Borohydride (Solvent) D->E F This compound E->F

Caption: Synthetic pathway for Route 2.

Step 1: Mitsunobu Reaction for the Synthesis of 4-(3-(Dimethylamino)propoxy)benzaldehyde

This reaction couples 4-hydroxybenzaldehyde with 3-(dimethylamino)-1-propanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Experimental Protocol:

To a cooled (0 °C) solution of 4-hydroxybenzaldehyde (1.0 eq), 3-(dimethylamino)-1-propanol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF), a solution of DEAD (1.2 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed in vacuo, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Reactant/ReagentMolar RatioTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Hydroxybenzaldehyde1.0Anhydrous THF0 to RT12-2460-80
3-(Dimethylamino)-1-propanol1.1
Triphenylphosphine1.2
Diethyl azodicarboxylate (DEAD)1.2
Step 2: Catalytic Hydrosilylation of 4-(3-(Dimethylamino)propoxy)benzaldehyde

The aldehyde is reduced to the alcohol using a silane in the presence of a transition metal catalyst.

Experimental Protocol:

In an inert atmosphere, a solution of 4-(3-(Dimethylamino)propoxy)benzaldehyde (1.0 eq) and a suitable catalyst (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃], 0.1-1 mol%) in an anhydrous solvent like toluene or THF is prepared. A hydrosilane, such as phenylsilane or polymethylhydrosiloxane (PMHS) (1.5-2.0 eq), is added, and the mixture is stirred at room temperature. After the reaction is complete, the silyl ether intermediate is hydrolyzed by the addition of a dilute aqueous acid (e.g., HCl) or a fluoride source (e.g., TBAF) to afford the final alcohol. The product is then extracted, dried, and purified.

Reactant/ReagentMolar Ratio/LoadingTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-(3-(Dimethylamino)propoxy)benzaldehyde1.0Anhydrous Toluene/THFRT2-680-95
Hydrosilane (e.g., Phenylsilane)1.5-2.0
Catalyst (e.g., [RhCl(PPh₃)₃])0.1-1 mol%

Conclusion

Both routes presented offer viable pathways to synthesize this compound.

Route 1 is a robust and high-yielding method that utilizes readily available and relatively inexpensive reagents. Its scalability makes it suitable for larger-scale production. However, the use of a corrosive alkyl halide and a water-reactive reducing agent requires careful handling.

Route 2 provides a milder alternative for the etherification step, which can be beneficial for sensitive substrates. The catalytic nature of the hydrosilylation step is also advantageous. However, the Mitsunobu reaction generates stoichiometric amounts of byproducts that can complicate purification, and the cost and air-sensitivity of some hydrosilylation catalysts may be a consideration for large-scale synthesis.

The choice between these two routes will depend on the specific requirements of the researcher, including scale, cost, available equipment, and the chemical sensitivities of other functional groups in more complex applications.

A Comparative Guide to the Cytotoxicity of (4-(3-(Dimethylamino)propoxy)phenyl)methanol and its Alternatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research and drug development, the precise evaluation of a compound's cytotoxic potential is a critical early step. This guide provides a comparative framework for assessing the cytotoxicity of the novel compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol against established alternatives, tamoxifen and its active metabolite, 4-hydroxytamoxifen. While specific cytotoxic data for this compound is not extensively available in public literature, this guide presents a methodological approach for its evaluation, alongside existing experimental data for tamoxifen and 4-hydroxytamoxifen to serve as a benchmark.

The following sections detail the experimental protocols for standard cytotoxicity assays, present a comparative data table of known cytotoxic values for the alternatives, and include visualizations of the experimental workflow and a relevant signaling pathway to provide a comprehensive resource for researchers.

Comparative Cytotoxicity Data

The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the IC50 values for tamoxifen and 4-hydroxytamoxifen against common breast cancer cell lines, providing a basis for comparison for novel compounds like this compound.

CompoundCell LineIC50 ValueReference
TamoxifenMCF-74.506 µg/mL[1]
TamoxifenMDA-MB-23121.8 µM (after 72h)[2]
4-HydroxytamoxifenMCF-722 µM[3]
4-HydroxytamoxifenHEC-1A / HEC-1BDecrease in cell growth at 10 & 100 µM[4]

Experimental Protocols

To ensure robust and reproducible results, standardized experimental protocols are essential. The following are detailed methodologies for two of the most common colorimetric assays used to determine cytotoxicity: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound, tamoxifen, or 4-hydroxytamoxifen) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7] Include untreated cells as a negative control and a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized.[8]

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[10]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Controls: Prepare the following controls on each plate:

    • No-Cell Control: Wells with culture medium only to measure background LDH activity.[11]

    • Vehicle-Only Cells Control: Untreated cells to measure spontaneous LDH release.[11]

    • Maximum LDH Release Control: Treat a set of untreated cells with a lysis buffer (e.g., 10X Lysis Buffer) 45 minutes before the end of the incubation period.[12]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a cell-based cytotoxicity assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound incubation Incubate (24-72h) add_compound->incubation add_reagent Add Assay Reagent (MTT or LDH) incubation->add_reagent incubation_assay Incubate add_reagent->incubation_assay solubilize_or_stop Solubilize (MTT) or Stop Reaction (LDH) incubation_assay->solubilize_or_stop read_plate Read Absorbance solubilize_or_stop->read_plate calculate_viability Calculate % Viability/Cytotoxicity read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 G cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_caspase Caspase Cascade tamoxifen Tamoxifen er Estrogen Receptor (ER) tamoxifen->er cytochrome_c Cytochrome c Release tamoxifen->cytochrome_c ER-independent effects nucleus Nucleus er->nucleus Inhibits ER signaling caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Reactivity of Common Alkoxy Linkers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of linkers is a critical aspect of modern organic synthesis, particularly in the construction of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates. Alkoxy linkers, which connect a molecule of interest to a solid support or another molecular entity, are prized for their versatility. However, their reactivity, and consequently the conditions required for their cleavage, can vary significantly. This guide provides an objective comparison of the reactivity of four commonly employed alkoxy linkers—methoxy, ethoxy, tert-butoxy, and benzyloxy—supported by experimental data and detailed protocols to inform rational design and synthesis.

Factors Influencing Alkoxy Linker Reactivity

The reactivity of an alkoxy linker, particularly its susceptibility to cleavage, is primarily dictated by the stability of the carbocation intermediate that forms upon protonation of the ether oxygen and subsequent C-O bond scission.[1][2] This cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group and the reaction conditions.[3]

For linkers that cleave via an SN1-type mechanism, the stability of the resulting carbocation is the dominant factor.[4] Tertiary carbocations are the most stable, followed by benzylic, secondary, and primary carbocations. Methyl carbocations are highly unstable. This order of stability directly translates to the ease of cleavage under acidic conditions.

Quantitative Comparison of Alkoxy Linker Reactivity

Linker TypeStructureRelative ReactivityTypical Cleavage ConditionsTypical Reaction Time
Methoxy -O-CH₃Least ReactiveStrong Lewis acids (e.g., BBr₃) or harsh hydrohalic acids (e.g., HI, HBr) at elevated temperatures.[5][6]Several hours to overnight
Ethoxy -O-CH₂CH₃Low ReactivityStrong hydrohalic acids (e.g., HI, HBr) at elevated temperatures.Several hours
Benzyloxy -O-CH₂PhModerately ReactiveCatalytic hydrogenolysis (e.g., H₂, Pd/C) under mild conditions; also cleaved by strong acids.[7][8]1-24 hours
tert-Butoxy -O-C(CH₃)₃Most ReactiveMild to strong acids (e.g., TFA, HCl, H₃PO₄) at or below room temperature.[9][10]1-4 hours

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible cleavage of alkoxy linkers. Below are representative protocols for the deprotection of each linker type.

Protocol 1: Cleavage of a Methoxy Ether using Boron Tribromide

This protocol is adapted from a procedure for the demethylation of aryl methyl ethers.[5][11]

Materials:

  • Methoxy-containing substrate (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM (3.0 equiv per methoxy group)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the methoxy-containing substrate in anhydrous DCM (e.g., 0.1 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BBr₃ solution dropwise to the stirred reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding it dropwise to a stirred mixture of ice water.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Neutralize the aqueous layer with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cleavage of a Benzyloxy Ether via Hydrogenolysis

This protocol describes a general method for the debenzylation of an alcohol.[7][8][12]

Materials:

  • Benzyloxy-containing substrate (1.0 equiv)

  • Palladium on carbon (Pd/C), 10% w/w (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyloxy-containing substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 3: Acid-Catalyzed Cleavage of a tert-Butoxy Ether

This protocol provides a general procedure for the deprotection of a tert-butyl ether using trifluoroacetic acid.[9][10]

Materials:

  • tert-Butoxy-containing substrate (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the tert-butoxy-containing substrate in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask.

  • To the stirred solution, add TFA dropwise at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times are typically 1-4 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reactivity and Experimental Workflow

The following diagrams illustrate the factors influencing linker reactivity and a typical experimental workflow for cleavage and analysis.

Linker_Reactivity cluster_factors Factors Affecting Linker Stability cluster_linkers Alkoxy Linkers (Decreasing Stability) Carbocation Carbocation Stability Methoxy Methoxy (-OCH3) Carbocation->Methoxy Very Low (methyl) Ethoxy Ethoxy (-OCH2CH3) Carbocation->Ethoxy Low (primary) Benzyloxy Benzyloxy (-OCH2Ph) Carbocation->Benzyloxy Moderate (benzylic) TertButoxy tert-Butoxy (-OC(CH3)3) Carbocation->TertButoxy High (tertiary) Steric Steric Hindrance Steric->Ethoxy Less hindered Steric->TertButoxy More hindered Electronic Electronic Effects

Caption: Factors influencing the stability and cleavage of alkoxy linkers.

Experimental_Workflow Start Alkoxy-Linked Substrate Cleavage Cleavage Reaction (e.g., Acidolysis, Hydrogenolysis) Start->Cleavage Quench Reaction Quenching & Workup Cleavage->Quench Purification Purification (e.g., Column Chromatography) Quench->Purification Analysis Analysis (TLC, LC-MS, NMR) Purification->Analysis Product Deprotected Product Analysis->Product

Caption: A general experimental workflow for alkoxy linker cleavage.

Conclusion

The choice of an alkoxy linker has profound implications for the overall synthetic strategy. Methoxy and ethoxy groups offer high stability, requiring harsh conditions for their removal, making them suitable for protecting groups that need to withstand a wide range of chemical transformations. In contrast, the tert-butoxy group is highly acid-labile and can be cleaved under very mild conditions, offering a high degree of orthogonality. The benzyloxy group provides an intermediate level of stability and the unique advantage of being cleavable by catalytic hydrogenolysis, a non-acidic method that is compatible with many acid-sensitive functional groups. By understanding the relative reactivities and having access to robust experimental protocols, researchers can make informed decisions in the design and execution of complex synthetic routes.

References

Safety Operating Guide

Navigating the Disposal of (4-(3-(Dimethylamino)propoxy)phenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds such as (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is necessary, treating it as a potentially hazardous substance. The disposal protocols outlined below are based on guidelines for structurally similar compounds, including substituted phenols and amino alcohols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical safety goggles or a face shield, nitrile or other chemically resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Waste Segregation and Collection: A Step-by-Step Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged down the drain or into the environment.

  • Waste Identification: All waste streams containing this compound must be treated as hazardous chemical waste.

  • Containerization:

    • Liquid Waste: Collect all aqueous and organic solutions containing the compound in a dedicated, clearly labeled, and leak-proof container. High-density polyethylene (HDPE) containers are generally suitable for amine-containing waste.

    • Solid Waste: Unused or expired solid compound should be stored in its original container or a compatible, well-sealed waste container. Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed container.

  • Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "this compound," the approximate concentration and quantity, and the date of accumulation.

  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA), away from incompatible materials. The storage area must be well-ventilated.

  • Disposal Request: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

Decontamination and Spill Response

Decontamination of Empty Containers: To render a container "empty," ensure all contents have been removed. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After proper decontamination and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, following institutional guidelines.

Spill Management: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully collect the absorbent material into a labeled hazardous waste container. The spill area should then be decontaminated. For larger spills, evacuate the area and immediately contact your institution's EHS or emergency response team.

Quantitative Hazard Data for Structurally Similar Compounds

Hazard ClassificationPhenolMethanolGeneral Guidance for this compound
Acute Toxicity (Oral) Toxic if swallowedToxic if swallowed[1][2][3]Assume to be toxic if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skinToxic in contact with skin[1][2][3]Assume to be toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaledToxic if inhaled[1][2][3]Assume to be toxic if inhaled.
Skin Corrosion/Irritation Causes severe skin burns and eye damage[4]Prolonged or repeated contact can cause skin irritation and dermatitis[5]Handle with care to avoid skin and eye contact.
Serious Eye Damage/Irritation Causes serious eye damageModerately irritating to the eyes[5]Wear appropriate eye protection.
Environmental Hazards Toxic to aquatic lifeHarmful to aquatic lifeAvoid release to the environment.

Experimental Protocols and Workflows

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill & Decontamination A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Chemical Fume Hood A->B C Identify Waste as Hazardous B->C Waste Generation I Small Spill: Absorb & Collect B->I If Spill Occurs J Large Spill: Evacuate & Call EHS B->J L Triple Rinse Empty Containers B->L Empty Container D Segregate Liquid and Solid Waste C->D E Use Labeled, Compatible Containers D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Secure Storage G Contact EHS for Pickup F->G Container Full H Arrange for Licensed Hazardous Waste Disposal G->H K Decontaminate Area & Equipment I->K J->K K->C Dispose of Spill Debris M Collect Rinsate as Hazardous Waste L->M M->D Dispose of Rinsate

Disposal Workflow for this compound.

References

Personal protective equipment for handling (4-(3-(Dimethylamino)propoxy)phenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-(3-(Dimethylamino)propoxy)phenyl)methanol

This guide provides crucial safety and logistical information for the handling of this compound (CAS Number: 426831-08-5).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from safety protocols for structurally related chemicals, including phenols and amino alcohols, to ensure a high degree of caution.

Hazard Summary

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P273: Avoid release to the environment.[6][8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for phenols and amino alcohols.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldMust be worn at all times. A face shield is necessary when there is a potential for splashes.[4][9]
Hands Chemical-Resistant GlovesDouble gloving is recommended. For concentrated solutions, use utility-grade neoprene or butyl gloves over nitrile gloves. For incidental contact with dilute solutions (<10%), double nitrile gloves (8mil) are acceptable. Change gloves frequently and immediately after contact.[4]
Body Laboratory Coat and ApronA fully buttoned lab coat is mandatory.[4] For splash risks, a butyl rubber or neoprene apron should be worn over the lab coat.[2][4]
Respiratory RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[4][9] If a fume hood is not available, a gas mask for organic gases or an air-supplied respirator should be used.[5]
Feet Closed-Toed ShoesShoes must be impervious to spills.[4][9]
Operational Plan: Handling and Storage

Engineering Controls:

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7][9]

  • Safety Stations: Ensure immediate access to an emergency eyewash station and a safety shower.[5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood, covering surfaces with absorbent, disposable liners.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • Heating: Never heat or melt the compound in an open environment or in standard laboratory ovens or microwaves.[4]

  • Centrifugation: If centrifugation is required, use sealed safety cups to contain potential aerosols.[4]

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

  • Keep away from direct sunlight, heat, and ignition sources.[5]

  • Store separately from oxidizing agents, reducing agents, acids, and alkalis.[8][9]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of chemical waste through a licensed hazardous waste contractor. Do not dispose of it down the drain or with general laboratory trash.[9]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[9] Wash the affected area with copious amounts of water for at least 15 minutes.[7][9] For phenol-like exposures, treatment with polyethylene glycol (PEG-300 or PEG-400) is recommended.[2][3] Seek immediate medical attention.[4][7]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air immediately.[7][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[7] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[7]
Spill For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal.[3][5] For large spills, evacuate the area and contact emergency services.[7]

Visual Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense Proceed to Handling handle_procedure Perform Experiment handle_dispense->handle_procedure cleanup_decontaminate Decontaminate Work Area handle_procedure->cleanup_decontaminate Experiment Complete emergency_spill Spill handle_procedure->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_procedure->emergency_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.